Product packaging for LpxH-IN-AZ1(Cat. No.:)

LpxH-IN-AZ1

Cat. No.: B10856879
M. Wt: 453.5 g/mol
InChI Key: JRTCXCIMCOKGMN-UHFFFAOYSA-N
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Description

LpxH-IN-AZ1 is a useful research compound. Its molecular formula is C21H22F3N3O3S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F3N3O3S B10856879 LpxH-IN-AZ1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTCXCIMCOKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The role of LpxH in bacterial viability and pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of LpxH in Bacterial Viability and Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic targets. The lipopolysaccharide (LPS) biosynthesis pathway, essential for the integrity of the bacterial outer membrane, offers a wealth of such targets. This technical guide focuses on UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH), a critical enzyme in the Raetz pathway of lipid A biosynthesis. LpxH catalyzes the fourth, committed step in this pathway and is indispensable for the viability of the majority of Gram-negative pathogens. Its inhibition not only halts the production of the vital lipid A molecule but also leads to the accumulation of toxic precursor metabolites, creating a dual mechanism of bacterial killing. This document provides a comprehensive overview of LpxH's function, its role in bacterial survival and disease, detailed experimental protocols for its study, and quantitative data on its inhibition, establishing LpxH as a premier target for the next generation of antibiotics.

Introduction: The Gram-Negative Challenge and the Lipid A Pathway

Gram-negative bacteria are characterized by an asymmetric outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS). This LPS layer serves as a robust protective barrier, shielding the bacterium from harsh environmental conditions and a wide range of antibiotics. The membrane-anchoring component of LPS is a glycolipid known as lipid A, which also functions as a potent endotoxin, triggering the host immune response during infection.

The biosynthesis of lipid A occurs via the highly conserved Raetz pathway, which involves nine enzymatic steps in Escherichia coli. The constitutive nature of this pathway makes its enzymes essential for the viability and pathogenesis of most Gram-negative bacteria. Consequently, these enzymes, particularly those with no human homolog, are attractive targets for the development of novel antibiotics.

The Raetz Pathway for Lipid A Biosynthesis

The Raetz pathway synthesizes Kdo₂-lipid A, the minimal structure required for the viability of most Gram-negative bacteria. The pathway begins in the cytoplasm and continues at the cytoplasmic face of the inner membrane.

Raetz_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane (Cytoplasmic Face) UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-acyl-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxA LpxA UDP_3_O_acyl_GlcN UDP-3-O-acyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn Acyl-ACP LpxD LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X DSMP Disaccharide-1-P UDP_DAGn->DSMP + Lipid X LpxH LpxH Lipid_X->DSMP LpxB LpxB Lipid_IVA Lipid IVA DSMP->Lipid_IVA ATP LpxK LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2x CMP-Kdo WaaA WaaA (KdtA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Lauroyl-ACP Myristoyl-ACP LpxL_M LpxL, LpxM

Figure 1: The Raetz Pathway of Lipid A Biosynthesis in E. coli.

The first six enzymes of this pathway (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are essential for bacterial viability.[1] LpxH, highlighted in red, catalyzes the fourth step: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP.[2] This is a critical membrane-associated step in the pathway.

LpxH: The Gatekeeper of Lipid A Production

Function and Mechanism

LpxH is a peripheral membrane enzyme belonging to the calcineurin-like phosphoesterase (CLP) superfamily.[2][3] It functions as a pyrophosphatase, specifically hydrolyzing the pyrophosphate bond of UDP-DAGn. The reaction proceeds via the attack of a water molecule on the α-phosphate of the substrate, yielding Lipid X and UMP.[4]

Structural and biochemical studies have revealed that LpxH contains a di-manganese (Mn²⁺) cluster in its active site, which is crucial for catalysis. The enzyme's activity is stimulated over 600-fold in the presence of Mn²⁺.[2] This metal cluster activates the water molecule for nucleophilic attack. While LpxH is found in approximately 70% of Gram-negative bacteria, including most major pathogens, other functional orthologs such as LpxI (α-proteobacteria) and LpxG (Chlamydiae) catalyze the same step in other species, though they are structurally and mechanistically distinct.

Role in Bacterial Viability

The essentiality of LpxH for bacterial growth has been confirmed through genetic studies. Temperature-sensitive mutants of lpxH in Pseudomonas aeruginosa are non-viable at the restrictive temperature, exhibiting an abnormal oval-shaped morphology instead of the typical rod shape. Similarly, regulated expression strains of Acinetobacter baumannii demonstrate that depletion of LpxH leads to a significant loss of viability.

The lethality of LpxH inhibition is twofold:

  • Cessation of Lipid A Synthesis: Without LpxH, the downstream production of lipid A halts, preventing the formation and maintenance of the outer membrane.

  • Toxic Intermediate Accumulation: Inhibition of LpxH causes the upstream substrate, UDP-DAGn, to accumulate in the inner membrane. This accumulation is toxic, distorting the inner membrane and contributing to cell death. This provides a secondary killing mechanism that is not observed with inhibitors of early-stage enzymes like LpxC.

LpxH_Inhibition_Pathway LpxH_Inhibitor LpxH Inhibitor LpxH_Enzyme LpxH Enzyme Activity LpxH_Inhibitor->LpxH_Enzyme UDP_DAGn UDP-DAGn Accumulation (Toxic Intermediate) LpxH_Enzyme->UDP_DAGn Prevents Consumption Lipid_X Lipid X Production LpxH_Enzyme->Lipid_X Blocks IM_Distortion Inner Membrane Distortion UDP_DAGn->IM_Distortion Causes Lipid_A Lipid A Biosynthesis Lipid_X->Lipid_A Leads to OM_Integrity Outer Membrane Integrity Lipid_A->OM_Integrity Maintains Viability Bacterial Viability OM_Integrity->Viability Required for IM_Distortion->Viability Reduces Cell_Death Cell Death Viability->Cell_Death Loss of leads to

Figure 2: Logical pathway of LpxH inhibition leading to cell death.

Role in Pathogenesis

By being essential for the synthesis of lipid A, LpxH is indirectly crucial for bacterial pathogenesis. The LPS molecule, anchored by lipid A, is a primary virulence factor. It protects the bacterium from complement-mediated killing and phagocytosis and is the principal mediator of septic shock during systemic infections. Without a functional LpxH, Gram-negative bacteria cannot produce LPS, rendering them significantly less virulent and more susceptible to the host immune system.

LpxH as a Therapeutic Target

The essential nature of LpxH, its conservation among key pathogens, and the dual killing mechanism associated with its inhibition make it an exceptionally promising target for novel antibiotics.

LpxH Inhibitors

Significant progress has been made in discovering and optimizing small-molecule inhibitors of LpxH. The first reported inhibitor was a sulfonyl piperazine compound, AZ1 , discovered by AstraZeneca. While potent against the enzyme in vitro, AZ1 showed weak activity against wild-type bacteria, primarily due to poor permeability and susceptibility to efflux pumps.

Subsequent research has focused on improving the potency and pharmacokinetic properties of this chemical scaffold. Structure-aided design has led to the development of analogs like JH-LPH-33 and JH-LPH-107 , which exhibit significantly enhanced enzymatic inhibition and potent bactericidal activity against wild-type Enterobacterales, including Klebsiella pneumoniae and E. coli.

Quantitative Data on LpxH Inhibition

The following tables summarize key quantitative data for prominent LpxH inhibitors from published literature.

Table 1: In Vitro Enzymatic Inhibition

Compound Target Enzyme IC₅₀ (µM) Kᵢ (nM) Reference(s)
AZ1 K. pneumoniae LpxH 0.36 ~145 ,
E. coli LpxH 0.14 -
JH-LPH-28 K. pneumoniae LpxH 0.11 -
E. coli LpxH 0.083 -
JH-LPH-33 K. pneumoniae LpxH 0.026 ~10 ,
E. coli LpxH 0.046 -
JH-LPH-106 K. pneumoniae LpxH 0.000044 (44 pM) 0.02
E. coli LpxH 0.000058 (58 pM) 0.02
JH-LPH-107 K. pneumoniae LpxH 0.00013 (130 pM) 0.05

| | E. coli LpxH | 0.00013 (130 pM) | 0.05 | |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound Bacterial Strain MIC (µg/mL) Reference(s)
AZ1 K. pneumoniae (ATCC 10031) >64
E. coli (ΔtolC) 0.25
JH-LPH-28 K. pneumoniae (ATCC 10031) 2.8
JH-LPH-33 K. pneumoniae (ATCC 10031) 1.6
JH-LPH-107 K. pneumoniae (ATCC 10031) 0.19

| | E. coli (ATCC 25922) | 0.38 | |

Table 3: Spontaneous Resistance Frequency

Compound Bacterial Strain Frequency at 4x MIC Frequency at 8x MIC Reference(s)
JH-LPH-107 K. pneumoniae 10031 2.0–2.5 × 10⁻⁹ 0.9–1.4 × 10⁻⁹

| | E. coli 25922 | 2.0–2.5 × 10⁻⁹ | 0.9–1.4 × 10⁻⁹ | |

Experimental Protocols

Detailed and reproducible methodologies are paramount for advancing research and development. The following sections provide protocols for key experiments used in the study of LpxH.

LpxH Protein Expression and Purification

This protocol is adapted from methods used for K. pneumoniae LpxH.

  • Transformation: Transform BL21(DE3) E. coli cells with a pET-based expression vector containing the lpxH gene with an N-terminal His-tag.

  • Culture Growth: Grow transformed cells in LB medium at 37°C until the OD₆₀₀ reaches 0.5-0.6.

  • Induction: Induce protein expression with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) for 3-4 hours at 30°C.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elution: Elute LpxH using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis/Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and concentrate the protein.

  • Purity Check: Assess protein purity by SDS-PAGE.

In Vitro LpxH Activity Assay (LpxE-Coupled)

This non-radioactive, colorimetric assay measures LpxH activity by detecting the inorganic phosphate released from its product, Lipid X, by a coupling enzyme, LpxE.

  • Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, and 1 mM DTT.

  • Inhibitor Addition: Add the desired concentration of the LpxH inhibitor (dissolved in DMSO, final concentration typically ≤10%) to the reaction wells.

  • Enzyme/Substrate Addition: In separate tubes, pre-incubate the LpxH enzyme (e.g., 10 ng/mL) and the substrate UDP-DAGn (e.g., 100 µM) in the reaction buffer.

  • Initiate Reaction: Start the reaction by mixing the enzyme and substrate solutions. Incubate at 30°C or 37°C for a set time (e.g., 20 minutes).

  • Quench LpxH Reaction: Stop the LpxH reaction by adding EDTA to a final concentration of 5 mM.

  • LpxE Coupling Reaction: Add purified LpxE enzyme to the quenched mixture to hydrolyze Lipid X, releasing inorganic phosphate. Incubate at 37°C for 30 minutes.

  • Phosphate Detection: Add a malachite green reagent to the wells. After a 15-20 minute color development period, measure the absorbance at ~620-650 nm.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor (DMSO) control. Determine IC₅₀ values by fitting the dose-response data to a suitable equation.

LpxH_Assay_Workflow cluster_step1 Step 1: LpxH Reaction cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Detection UDP_DAGn Substrate (UDP-DAGn) Mix1 Incubate at 30°C UDP_DAGn->Mix1 LpxH LpxH Enzyme + Inhibitor LpxH->Mix1 Lipid_X Product (Lipid X) + UMP Mix1->Lipid_X Mix2 Incubate at 37°C Lipid_X->Mix2 EDTA Quench LpxE LpxE Enzyme LpxE->Mix2 Phosphate Inorganic Phosphate (Pi) Released Mix2->Phosphate Color Color Development Phosphate->Color Malachite_Green Malachite Green Reagent Malachite_Green->Color Readout Measure Absorbance (620-650 nm) Color->Readout

Figure 3: Experimental workflow for the LpxE-coupled LpxH activity assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a bacterial inoculum standardized to ~5 x 10⁵ CFU/mL from a fresh overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

LpxH stands out as a high-value, clinically unexploited target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. Its essential role in lipid A synthesis, coupled with the toxic accumulation of intermediates upon its inhibition, provides a powerful, multi-faceted mechanism for bacterial killing. The recent development of potent, bactericidal LpxH inhibitors with in vivo efficacy demonstrates the tractability of this target.

Future work should focus on:

  • Optimizing Pharmacokinetics: Enhancing the drug-like properties of lead compounds to improve their efficacy and safety profiles in vivo.

  • Overcoming Resistance: Understanding potential resistance mechanisms and designing inhibitors that can evade them.

  • Expanding Spectrum: Investigating the activity of LpxH inhibitors against a broader range of clinically relevant Gram-negative pathogens.

The continued exploration of LpxH and its inhibitors represents a promising frontier in the urgent battle against antimicrobial resistance.

References

A Technical Guide to the Initial Screening and Identification of LpxH-IN-AZ1: A Foundational LpxH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery, screening, and characterization of LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is an essential enzyme in the Raetz pathway for lipid A biosynthesis in the majority of Gram-negative bacteria. Its inhibition presents a promising strategy for developing new antibiotics against multidrug-resistant pathogens. AZ1, a sulfonyl piperazine compound, was first identified by AstraZeneca through a high-throughput phenotypic screen and has since served as a foundational scaffold for the development of more potent LpxH inhibitors.[1][2][3][4]

Initial Discovery: High-Throughput Phenotypic Screening

This compound was discovered through a functional, high-throughput screening campaign designed to identify compounds with antibacterial activity against Gram-negative bacteria.[4] This phenotypic approach, which assesses the overall effect of a compound on bacterial viability rather than its interaction with a specific target, led to the identification of the sulfonyl piperazine scaffold as a promising starting point for a new class of antibiotics.[4] Subsequent studies confirmed that the target of AZ1 is the LpxH enzyme.[5]

Mechanism of Action: Targeting the Lipid A Pathway

LpxH catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis, a crucial process for forming the outer membrane of Gram-negative bacteria.[5][6] The enzyme cleaves the pyrophosphate group of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacyl-GlcN-1-P (lipid X) and UMP.[6][7]

The inhibition of LpxH offers a dual mechanism of bacterial killing. Firstly, it halts the biosynthesis of lipid A, which is essential for the integrity and functionality of the bacterial outer membrane.[1][3] Secondly, it leads to the accumulation of toxic lipid A intermediates in the inner membrane, causing distortion and contributing to an independent mechanism of cell death.[1][3][4][6] This multifaceted attack makes LpxH a highly attractive target for novel antibiotic development.[4][6]

Raetz_Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-(3-O-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P (DSMP) LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA AZ1 This compound AZ1->LpxH Inhibits

Caption: The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition by AZ1.

Biochemical and Antibacterial Activity

Initial characterization of AZ1 revealed its inhibitory potential against LpxH from specific Enterobacterales species, alongside modest antibacterial activity, particularly against strains with compromised outer membranes.

Table 1: In Vitro LpxH Inhibition by this compound

Target Enzyme Bacterial Species IC₅₀ (µM) Citation(s)
LpxH Klebsiella pneumoniae 0.36 [8]
LpxH Escherichia coli 0.14 [8]
LpxH Escherichia coli 0.147 ± 0.002 [9]
LpxH Haemophilus influenzae No inhibition at 100 µM [4]

| LpxH | Pseudomonas aeruginosa | No inhibition at 100 µM |[4] |

Table 2: Antibacterial Activity (MIC) of this compound

Bacterial Strain Genotype / Characteristic MIC (µg/mL) Citation(s)
Klebsiella pneumoniae Wild-Type >64 [6]
K. pneumoniae and E. coli Wild-Type Modest/Weak Activity [6][7]
E. coli Efflux pump deletion (ΔtolC) Active [6]

| E. coli | Compromised outer membrane (yhjD*ΔkdtA) | Active |[6][7] |

Structural Basis of LpxH Inhibition

To understand the molecular interactions between AZ1 and its target, the crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 was determined at a resolution of 2.3 Å.[1][3] The structure revealed that AZ1 does not bind to the enzyme's active site.[6] Instead, it fits securely into an L-shaped acyl chain-binding chamber.[4][10]

Key binding features include:

  • The indoline ring is situated adjacent to the active site.[4][10]

  • The central sulfonyl group adopts a distinct sharp kink.[4][10]

  • The N-CF₃-phenyl substituted piperazine group extends toward the far side of the binding chamber.[4][10]

Intriguingly, solution NMR studies revealed that LpxH-bound AZ1 exists in two distinct conformations, a major form (84.5%) and a minor form (15.5%).[8] This "cryptic" second conformation, invisible in the crystal structure, suggests significant ligand dynamics and provided crucial information for designing subsequent, more potent analogs like JH-LPH-33.[1][4]

Logical_Binding cluster_LpxH LpxH Enzyme cluster_AZ1 This compound Components AcylChamber L-Shaped Acyl Chain-Binding Chamber ActiveSite Active Site (Di-manganese Cluster) Indoline Indoline Ring Indoline->AcylChamber Situated adjacent to Active Site Sulfonyl Sulfonyl Group Sulfonyl->AcylChamber Adopts sharp kink within chamber Piperazine N-CF3-Phenyl Piperazine Piperazine->AcylChamber Reaches far side of chamber

Caption: Logical Relationship of this compound Components within the LpxH Binding Site.

Key Experimental Protocols

The characterization of AZ1 relied on several key experimental methodologies.

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Biochemical & Structural Characterization cluster_optimization Lead Optimization HTS High-Throughput Phenotypic Screen Hit_ID Hit Identification (AZ1) HTS->Hit_ID Assay LpxH Activity Assay (IC50 Determination) Hit_ID->Assay MIC Antibacterial Assay (MIC Determination) Hit_ID->MIC Structure Structural Analysis (X-ray Crystallography & NMR) Hit_ID->Structure SAR Structure-Activity Relationship (SAR) Studies Assay->SAR MIC->SAR Structure->SAR Design Design of Potent Analogs (e.g., JH-LPH-33) SAR->Design

Caption: Experimental Workflow for LpxH Inhibitor Screening and Characterization.

An enzyme-coupled, non-radioactive assay was developed for the robust evaluation of LpxH inhibitors.[9]

  • LpxH Reaction: The LpxH enzyme is incubated with its substrate, UDP-DAGn, in the presence of varying concentrations of the inhibitor (e.g., AZ1). The reaction produces lipid X and UMP.

  • Coupled LpxE Reaction: The Aquifex aeolicus lipid A 1-phosphatase, LpxE, is added to the reaction. LpxE quantitatively removes the 1-phosphate from the lipid X product, releasing inorganic phosphate (Pi).[9]

  • Colorimetric Detection: The amount of released Pi is quantified using a colorimetric malachite green assay. The absorbance is measured, which is proportional to the LpxH activity.[9]

  • IC₅₀ Determination: A dose-response curve is generated by plotting LpxH activity against inhibitor concentration, from which the IC₅₀ value is calculated.[9] For accurate determination with AZ1, the protocol was adjusted to include 10% DMSO.[9]

The antibacterial activity of AZ1 was determined using the broth microdilution method, following protocols adapted from the Clinical and Laboratory Standards Institute (CLSI).[1][3]

  • Preparation: Bacterial cultures are grown overnight and then diluted to a standardized optical density (e.g., OD₆₀₀ of 0.006) in cation-adjusted Mueller-Hinton broth.[1][3]

  • Incubation: The diluted bacterial suspension is added to 96-well plates containing serial dilutions of the inhibitor compound.[1][3]

  • Growth: The plates are incubated at 37°C for 18-22 hours.[1][3]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][3] A viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to aid visualization.[1]

The three-dimensional structure of the LpxH-AZ1 complex was determined through X-ray crystallography.

  • Crystallization: The purified K. pneumoniae LpxH protein was co-crystallized with AZ1.

  • Data Collection: The resulting crystals were exposed to a high-intensity X-ray beam, and the diffraction data were collected, typically at a synchrotron source like the Advanced Light Source (ALS).[1][3]

  • Structure Determination: The diffraction pattern was used to calculate an electron density map, into which the atomic model of the protein-ligand complex was built and refined to yield the final structure.[1]

Conclusion

The identification of this compound marked a significant milestone in the pursuit of novel antibiotics against Gram-negative bacteria. While AZ1 itself possesses only modest antibacterial potency, its discovery validated LpxH as a druggable target. The detailed biochemical and structural characterization of the LpxH-AZ1 interaction provided a critical foundation, establishing a clear pharmacophore and revealing opportunities for structure-based drug design.[9] The insights gained from the initial screening and analysis of AZ1, particularly regarding its binding mode and ligand dynamics, have been instrumental in the subsequent development of second-generation inhibitors with dramatically improved potency and antibacterial activity.[2][7]

References

LpxH-IN-AZ1 Target Validation in Multidrug-Resistant Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. A promising and clinically unexploited target is the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH), a crucial component of the lipid A biosynthetic pathway (the Raetz pathway). Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria, and its disruption leads to bacterial cell death. The inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[1][2]

LpxH-IN-AZ1 (also referred to as AZ1) is a novel sulfonyl piperazine inhibitor of LpxH, first identified by AstraZeneca through a high-throughput phenotypic screen.[3][4] This compound and its subsequently developed analogs have demonstrated potent activity against a range of Gram-negative pathogens, including clinically relevant multidrug-resistant strains. This technical guide provides an in-depth overview of the target validation of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathway and experimental workflows.

Data Presentation: In Vitro Activity of LpxH Inhibitors

The following tables summarize the in vitro inhibitory and antibacterial activity of this compound (AZ1) and its more potent analogs against key Gram-negative bacteria.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
AZ1 K. pneumoniae LpxH360~145[4][5]
E. coli LpxH140-[6]
JH-LPH-33 K. pneumoniae LpxH26~10[5][6]
JH-LPH-86 K. pneumoniae LpxH85-[4]
JH-LPH-90 K. pneumoniae LpxH112-[4]
JH-LPH-106 E. coli LpxH2.20.02-0.05[3][4]
K. pneumoniae LpxH-0.02-0.05[3]
JH-LPH-107 E. coli LpxH3.50.02-0.05[3][4]
K. pneumoniae LpxH-0.02-0.05[3]
EBL-3647 E. coli LpxH-1.7-2.6[3][4]
EBL-3599 E. coli LpxH-1.7-2.6[3][4]
CompoundBacterial StrainMIC (µg/mL)Reference
AZ1 K. pneumoniae (Wild-Type)>64[5]
JH-LPH-33 K. pneumoniae (Wild-Type)1.6[5]
JH-LPH-50 E. coli (Wild-Type)0.5-2[7]
K. pneumoniae (Wild-Type)0.5-2[7]
JH-LPH-107 K. pneumoniae 10031-[3]
E. coli 25922-[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial cultures (grown overnight)

    • LpxH inhibitor stock solution (in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)

  • Procedure:

    • Dilute overnight bacterial cultures in CAMHB to an optical density at 600 nm (OD600) of 0.006.[7][8] The final medium should contain 7% DMSO to ensure inhibitor solubility.[3][8]

    • Prepare serial dilutions of the LpxH inhibitor in the 96-well plates.

    • Inoculate each well with the diluted bacterial culture.

    • Incubate the plates at 37°C for 22 hours.[7][8]

    • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 3 hours.[7]

    • The MIC is defined as the lowest concentration of the inhibitor that prevents visible bacterial growth.

LpxH Enzymatic Activity Assay (LpxE-Coupled Assay)

This assay measures the enzymatic activity of LpxH and the inhibitory potential of test compounds.

  • Materials:

    • Purified LpxH enzyme

    • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

    • Reaction buffer (20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO)[6][8]

    • LpxH inhibitor stock solution

  • Procedure:

    • Prepare two reaction mixtures. Mixture 1 contains the reaction buffer with 200 µM UDP-DAGn. Mixture 2 contains the reaction buffer with LpxH enzyme (10-20 ng/mL) and a 2x concentration of the inhibitor.[7][8]

    • Pre-incubate both mixtures separately at 37°C for 10 minutes.[8]

    • To initiate the reaction, mix equal volumes of Mixture 1 and Mixture 2. The final reaction will contain 100 µM substrate, 5-10 ng/mL enzyme, and the desired 1x inhibitor concentration.

    • The activity of LpxH is determined by measuring the release of UMP, often coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

Time-Kill Kinetics Assay

This assay determines whether an antibiotic is bactericidal or bacteriostatic.

  • Procedure:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Expose the bacteria to the LpxH inhibitor at various concentrations (e.g., 1x, 4x, 8x MIC).

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them on antibiotic-free agar plates to determine the number of viable bacteria (colony-forming units per mL, CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum. For example, JH-LPH-107 was found to be bactericidal against K. pneumoniae 10031, reducing viability by over 1000-fold within 6 hours.[3]

Spontaneous Resistance Mutation Frequency Assay

This assay assesses the propensity of bacteria to develop resistance to the antibiotic.

  • Procedure:

    • Grow several independent bacterial colonies overnight in antibiotic-free medium.[3][4]

    • Concentrate the cultures by centrifugation and resuspension in a smaller volume.[3][4]

    • Plate a high density of the concentrated bacterial culture (e.g., 109-1010 CFU) onto agar plates containing the LpxH inhibitor at concentrations of 4x and 8x the MIC.[3][4]

    • Incubate the plates for 48-72 hours.

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of plated bacteria. For JH-LPH-107, the spontaneous resistance mutation frequency was low, in the range of 2.0–2.5 × 10-9 at 4x MIC and 0.9–1.4 × 10-9 at 8x MIC.[3][4]

Mandatory Visualizations

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH Kdo2_Lipid_IVa Kdo2-Lipid IVa Lipid_X->Kdo2_Lipid_IVa LpxB, LpxK, WaaA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVa->LPS ... LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: The Raetz Pathway for Lipid A Biosynthesis and LpxH Inhibition.

Experimental Workflow: Target Validation of LpxH Inhibitors

Target_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Development enzymatic_assay LpxH Enzymatic Assay (IC50/Ki Determination) mic_assay MIC Determination (Wild-Type & MDR Strains) enzymatic_assay->mic_assay crystallography Co-crystallography (LpxH-Inhibitor Complex) enzymatic_assay->crystallography time_kill Time-Kill Kinetics mic_assay->time_kill resistance Spontaneous Resistance Frequency mic_assay->resistance sar Structure-Activity Relationship (SAR) mic_assay->sar resistance_mapping Resistance Mapping (lpxH Gene Sequencing) resistance->resistance_mapping crystallography->sar lead_optimization Lead Optimization sar->lead_optimization start High-Throughput Screening (e.g., AZ1 discovery) start->enzymatic_assay

References

Biochemical Characterization of the LpxH-IN-AZ1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of the interaction between the UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) and its inhibitor, AZ1. LpxH is a critical enzyme in the lipid A biosynthesis pathway of most Gram-negative bacteria, making it a compelling target for the development of novel antibiotics.[1][2][3] The discovery of AZ1, a sulfonyl piperazine compound, has paved the way for targeted drug design against this essential bacterial enzyme.[1][4][5] This document details the quantitative aspects of this interaction, the experimental methodologies employed for its characterization, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Data Summary

The interaction between LpxH and AZ1, along with its more potent derivatives like JH-LPH-33, has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory constants and minimum inhibitory concentrations (MICs) reported in the literature.

CompoundTarget EnzymeIC50 (µM)Ki (nM)Source
AZ1 K. pneumoniae LpxH0.36145[1][6]
E. coli LpxH0.14-[6]
JH-LPH-28 K. pneumoniae LpxH0.11-[6]
E. coli LpxH0.083-[6]
JH-LPH-33 K. pneumoniae LpxH0.026~10[1][6]
E. coli LpxH0.046-[6]
JH-LPH-92 K. pneumoniae LpxH0.0046-[7]
JH-LPH-97 K. pneumoniae LpxH0.0076-[7]
JH-LPH-106 K. pneumoniae LpxH0.0000440.02-0.05[8]
E. coli LpxH0.0000580.02-0.05[8]
JH-LPH-107 K. pneumoniae LpxH0.000130.02-0.05[8]
E. coli LpxH0.000130.02-0.05[8]

Table 1: In Vitro Inhibition of LpxH by AZ1 and its Analogs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing the potency of an inhibitor. Lower values indicate stronger inhibition. The KM of K. pneumoniae LpxH for its substrate UDP-DAGn was determined to be 68.1 µM, and for E. coli LpxH, it was 61.7 µM.[6][7]

CompoundOrganismMIC (µg/mL)NotesSource
AZ1 K. pneumoniae (WT)>64Weak to modest activity[1]
E. coli (ΔtolC)-Noticeable activity[4]
E. coli (yhjD*ΔkdtA)-Noticeable activity[4]
JH-LPH-33 K. pneumoniae (WT)1.6>40-fold improvement over AZ1[1]
E. coli (WT)>64Activity observed with PMBN[1]
JH-LPH-106 K. pneumoniae (WT)-Potent activity[9]
E. coli (WT)-Potent activity[9]
JH-LPH-107 K. pneumoniae (WT)-Potent activity[9]
E. coli (WT)-Potent activity[9]

Table 2: Minimum Inhibitory Concentrations (MIC) of AZ1 and its Analogs. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. WT denotes wild-type strains. Efflux pump deficient (ΔtolC) and outer membrane compromised (yhjD*ΔkdtA) strains of E. coli show increased susceptibility. Polymyxin B nonapeptide (PMBN) is an outer membrane permeabilizer.

Signaling Pathway and Mechanism of Action

LpxH is a key enzyme in the Raetz pathway for lipid A biosynthesis, which is essential for the formation of the outer membrane in most Gram-negative bacteria.[1][10] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[4][11] Inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately cell death.[1][2]

Raetz_Pathway cluster_steps Raetz Pathway of Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA LpxA LpxA UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcNAc->UDP_DAGn LpxC, LpxD LpxC LpxC Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_DAGn->Lipid_X LpxH LpxH LpxH Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB LpxB LpxB Kdo2_Lipid_A Kdo2-Lipid A Disaccharide_1_P->Kdo2_Lipid_A LpxK, KdtA, LpxL, LpxM LpxK_KdtA_LpxL_LpxM LpxK, KdtA, LpxL, LpxM LpxD LpxD AZ1 AZ1 AZ1->LpxH Inhibition

Figure 1: The Raetz Pathway of Lipid A Biosynthesis.

Structural studies have revealed that AZ1 binds to the L-shaped acyl chain-binding chamber of LpxH.[5][12] This binding is non-covalent and involves a significant number of van der Waals interactions with hydrophobic residues.[1] A cation-π stacking interaction between the indoline ring of AZ1 and a arginine residue (R80 in K. pneumoniae LpxH) is also observed.[1] Additionally, hydrogen bonds are formed between the N-acetyl group and a asparagine residue (N79) and between the sulfonamide group and other residues (R157 and W46).[1]

AZ1_Binding_Mechanism cluster_lpxh LpxH Structure cluster_interactions Key Interactions LpxH LpxH Enzyme Acyl_Chamber L-shaped Acyl Chain-Binding Chamber Active_Site Active Site (di-manganese cluster) Acyl_Chamber->Active_Site Acyl_Chamber->Active_Site Prevents substrate access to AZ1 AZ1 Inhibitor AZ1->Acyl_Chamber Binds to Indoline Indoline Ring AZ1->Indoline Sulfonyl Sulfonyl Group AZ1->Sulfonyl Phenylpiperazine Phenylpiperazine Group AZ1->Phenylpiperazine Cation-π stacking (R80)\nHydrophobic interactions Cation-π stacking (R80) Hydrophobic interactions Indoline->Cation-π stacking (R80)\nHydrophobic interactions Hydrogen bonds (R157, W46) Hydrogen bonds (R157, W46) Sulfonyl->Hydrogen bonds (R157, W46) van der Waals interactions van der Waals interactions Phenylpiperazine->van der Waals interactions

Figure 2: Logical Relationship of AZ1 Binding to LpxH.

Experimental Protocols

The biochemical characterization of the LpxH-IN-AZ1 interaction relies on several key experimental techniques.

LpxH Enzymatic Activity Assay (LpxE-Coupled)

A continuous, coupled enzymatic assay is frequently used to determine LpxH activity and inhibition.[6] This assay links the production of UMP by LpxH to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

  • LpxH reaction: LpxH converts UDP-DAGn to Lipid X and UMP.

  • Coupling reactions:

    • Nucleoside diphosphate kinase (NDPK) converts UMP and ATP to UDP and ADP.

    • Pyruvate kinase (PK) converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.

    • Lactate dehydrogenase (LDH) converts pyruvate and NADH to lactate and NAD+.

  • Detection: The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, ATP, PEP, NADH, and the coupling enzymes (NDPK, PK, LDH).[6]

  • Add the LpxH enzyme and the inhibitor (e.g., AZ1) at desired concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, UDP-DAGn.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity (v₀) and the velocity in the presence of the inhibitor (vᵢ).

  • Determine the IC₅₀ value by fitting the dose-response curve of vᵢ/v₀ versus inhibitor concentration.[6]

LpxH_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, BSA, Triton X-100, MnCl2, DTT, ATP, PEP, NADH, Coupling Enzymes) Add_Enzyme_Inhibitor Add LpxH Enzyme and Inhibitor (AZ1) Prepare_Mixture->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate at 37°C (10 min) Add_Enzyme_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with UDP-DAGn Pre_incubation->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Data_Analysis Calculate Initial Velocities and Determine IC50 Monitor_Absorbance->Data_Analysis

Figure 3: Experimental Workflow for LpxH Inhibition Assay.

X-ray Crystallography

Determining the co-crystal structure of LpxH in complex with AZ1 provides atomic-level insights into the binding mode of the inhibitor.

Protocol:

  • Overexpress and purify the LpxH protein.

  • Co-crystallize the purified LpxH with AZ1 by mixing the protein and inhibitor and setting up crystallization trials using various precipitant solutions.

  • Harvest the crystals and cryo-protect them.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Refine the structure and model the inhibitor into the electron density map.

  • Analyze the protein-inhibitor interactions.

The crystal structure of K. pneumoniae LpxH in complex with AZ1 has been solved at a resolution of 2.26 Å.[4]

Solution NMR Spectroscopy

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study the dynamic nature of the LpxH-AZ1 interaction in solution.

Protocol:

  • Prepare a sample of purified LpxH.

  • Acquire a baseline NMR spectrum of the protein.

  • Titrate in the inhibitor (AZ1) and acquire a series of NMR spectra at different inhibitor concentrations.

  • For compounds containing fluorine, such as AZ1, ¹⁹F NMR is particularly useful.

  • Analyze the changes in the NMR signals (e.g., chemical shift perturbations, appearance of new signals) to characterize the binding event and identify different conformational states of the bound inhibitor.

¹⁹F NMR studies have revealed that AZ1 binds to LpxH in two distinct conformations in solution, a major and a minor state.[1][4][6] This observation of a "cryptic ligand envelope" has been instrumental in the design of more potent analogs like JH-LPH-33.[1][4]

Conclusion

The biochemical characterization of the this compound interaction has provided a solid foundation for the structure-based design of a new class of antibiotics targeting Gram-negative bacteria. The quantitative data demonstrate the high potency of AZ1 and its derivatives. The detailed experimental protocols outlined in this guide, including enzymatic assays, X-ray crystallography, and NMR spectroscopy, are crucial for the continued development and optimization of LpxH inhibitors. The visualization of the Raetz pathway and the inhibitor binding mechanism further aids in understanding the therapeutic potential of targeting this essential bacterial enzyme.

References

An In-depth Technical Guide to the Pharmacophore of Sulfonyl Piperazine LpxH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a significant threat to public health, necessitating the discovery of novel antibiotics that act on new molecular targets.[1] One of the most promising targets is the UDP-2,3-diacylglucosamine pyrophosphatase LpxH, an essential enzyme in the lipid A biosynthetic pathway.[1][2] Lipid A is a critical component of the lipopolysaccharides that make up the outer membrane of Gram-negative bacteria.[1][3] Inhibition of LpxH not only disrupts the formation of this protective barrier but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of cell killing.[1][4]

A breakthrough in this area was the discovery of a sulfonyl piperazine compound, known as AZ1, which demonstrated inhibitory activity against LpxH.[5][6] This discovery has spurred extensive research into this class of compounds, leading to a detailed understanding of their structure-activity relationship (SAR) and the development of a pharmacophore model to guide the design of more potent inhibitors.[1][7]

The LpxH-Catalyzed Step in the Raetz Pathway

LpxH is a metalloenzyme containing a di-manganese cluster in its active site, which is crucial for its catalytic activity.[6][8] It catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP. This is a committed step in the Raetz pathway, the conserved biosynthetic route for lipid A.[6][7]

Raetz_Pathway UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) Lipid_X Lipid X UDP_DAGn->Lipid_X UMP Further_Steps ... to Lipid A Lipid_X->Further_Steps LpxH LpxH LpxH->Lipid_X

Caption: The role of LpxH in the Raetz pathway of lipid A biosynthesis.

Pharmacophore Model of Sulfonyl Piperazine LpxH Inhibitors

Analysis of the structure-activity relationships of active and inactive analogs of the initial hit, AZ1, led to the generation of a statistically significant pharmacophore model.[7] This model, designated AHHRR , encapsulates the key chemical features required for potent LpxH inhibition.[7]

  • A (Hydrogen-Bond Acceptor): One hydrogen-bond acceptor.

  • H (Hydrophobic): Two hydrophobic groups.

  • R (Aromatic Ring): Two aromatic rings.

The core sulfonyl piperazine scaffold maps to these features, with the carbonyl group of the N-acetyl indoline moiety acting as the hydrogen-bond acceptor, and the piperazine and indoline rings contributing to the hydrophobic character.[7] The two aromatic systems are the N-acetyl indoline and the substituted phenyl ring.[7]

Pharmacophore_Model Scaffold Trifluoromethyl-phenyl Ring Piperazine Sulfonyl N-acetyl Indoline A1 A: H-bond Acceptor Scaffold:f3->A1 Carbonyl H1 H: Hydrophobic Scaffold:f1->H1 Piperazine Ring H2 H: Hydrophobic Scaffold:f3->H2 Indoline Ring R1 R: Aromatic Scaffold:f0->R1 R2 R: Aromatic Scaffold:f3->R2

Caption: The AHHRR pharmacophore model for sulfonyl piperazine LpxH inhibitors.

Structure-Activity Relationship (SAR)

Systematic modification of the lead compound AZ1 has provided crucial insights into the SAR of this inhibitor class. The AZ1 structure is modular, consisting of a trifluoromethyl-substituted phenyl ring, a central sulfonyl piperazine linker, and an N-acetyl indoline group.[7][9]

Phenyl Ring Modifications

The nature of the substituent on the phenyl ring significantly impacts inhibitory activity.

  • Hydrophobicity is Key: Analogs with hydrophobic substituents on the phenyl ring, such as a meta-bromo group (JH-LPH-06), showed the strongest inhibition.[7][9]

  • Polar Groups are Detrimental: The introduction of polar functional groups, like phenol (JH-LPH-10) or benzoic acid (JH-LPH-12), resulted in inactive compounds.[9] This suggests the phenyl ring binds in a hydrophobic pocket of the enzyme.[9]

  • Heteroaromatic Rings: Replacing the phenyl ring with pyridine can significantly boost LpxH inhibition, with ortho-substituted pyridinyl compounds showing particular promise.[3][10]

CompoundPhenyl Ring Moiety% Inhibition of E. coli LpxH (at 1 µM)
AZ1 m-Trifluoromethylphenyl~50%
JH-LPH-06 m-Bromophenyl74%[7][9]
JH-LPH-25 m-Iodophenyl~55%[7]
JH-LPH-10 m-HydroxyphenylInactive[9]
JH-LPH-12 m-CarboxyphenylInactive[9]
N-Acetyl Indoline Group Modifications

The N-acetyl indoline portion of the molecule also plays a critical role in binding.

  • Indoline Ring: Replacing the indoline ring with a less constrained aniline (JH-LPH-15) was detrimental to activity, highlighting the importance of the bicyclic ring system for proper orientation in the binding pocket.[9]

  • N-Acyl Chain Extension: Extending the N-acyl chain can lead to interactions with a previously untapped polar pocket near the di-manganese cluster in the active site, as seen with analog JH-LPH-41.[2][11]

  • Metal Chelation: Incorporating a hydroxamic acid, a known manganese-chelating group, at the end of the N-acyl chain was hypothesized to enhance potency by directly interacting with the enzyme's catalytic metal ions.[6][8] This strategy proved successful, with compounds like JH-LPH-45 and JH-LPH-50 showing significantly improved potency through chelation of the di-manganese cluster.[8]

CompoundMoiety ModificationKᵢ (nM) vs. KpLpxHKey Feature
JH-LPH-33 (2) Aniline core10[8]Potent analog
JH-LPH-41 (3) Extended N-acyl chain-Reaches polar pocket[8]
JH-LPH-45 (8) Indoline core + hydroxamate7.3[8]Di-manganese chelation
JH-LPH-50 (13) Extended linker + hydroxamate3.1[8]Di-manganese chelation

Optimized Inhibitors and Enhanced Potency

Structural insights from the co-crystal structure of Klebsiella pneumoniae LpxH with AZ1, combined with SAR data, have guided the rational design of second-generation inhibitors with significantly enhanced potency.[2][5][11]

Drug_Discovery_Workflow cluster_0 Discovery & Initial Optimization cluster_1 Rational Design Hit High-Throughput Screen (Lead Compound: AZ1) SAR SAR Studies (Analog Synthesis & Testing) Hit->SAR Structure Structural Biology (LpxH-Inhibitor Co-crystal Structure) SAR->Structure Design Structure-Based Design (Exploiting Pockets, Metal Chelation) Structure->Design Optimized Optimized Inhibitors (e.g., JH-LPH-33, JH-LPH-107) Design->Optimized

Caption: Workflow for the development of potent LpxH inhibitors.

Compounds like JH-LPH-33, which features a chloro-substitution, and JH-LPH-107, which incorporates a pyridinyl ring and an N-methyl-N-phenyl-methanesulfonamide moiety, exhibit nanomolar to picomolar inhibitory constants and potent activity against wild-type Enterobacterales.[3][5][10]

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)
AZ1 (1) K. pneumoniae LpxH0.36[5]-
AZ1 (1) E. coli LpxH0.14[5]-
JH-LPH-28 K. pneumoniae LpxH0.11[5]-
JH-LPH-28 E. coli LpxH0.083[5]-
JH-LPH-33 (2) K. pneumoniae LpxH0.026[5]10[8]
JH-LPH-106 E. coli / K. pneu. LpxH-0.02 - 0.05[4][10]
JH-LPH-107 E. coli / K. pneu. LpxH-0.02 - 0.05[4][10]
EBL-3647 E. coli / K. pneu. LpxH-1.7 - 2.6[4][10]
EBL-3599 E. coli / K. pneu. LpxH-1.7 - 2.6[4][10]

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

To overcome the limitations of the traditional ³²P-radioautographic assay, a robust, nonradioactive, coupled colorimetric assay was developed for high-throughput screening.[7][9]

Principle:

  • LpxH hydrolyzes UDP-DAGn to produce Lipid X and UMP.

  • A second enzyme, the lipid A 1-phosphatase LpxE from Aquifex aeolicus, quantitatively removes the 1-phosphate from Lipid X.

  • The released inorganic phosphate is quantified using a colorimetric malachite green assay.[7][9]

Assay_Workflow UDP_DAGn UDP-DAGn Lipid_X_UMP Lipid X + UMP UDP_DAGn->Lipid_X_UMP LpxH Lipid_X_Pi Dephospho-Lipid X + Pi Lipid_X_UMP->Lipid_X_Pi LpxE Color Colored Product Lipid_X_Pi->Color Malachite Green

Caption: Workflow of the LpxE-coupled malachite green LpxH activity assay.

Detailed Methodology: The assay is typically performed by preparing two reaction mixtures that are pre-incubated at 37°C before being combined to initiate the reaction.[5][8]

  • Mixture 1 (Substrate Mix):

    • Buffer: 20 mM Tris-HCl (pH 8.0)

    • Additives: 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO

    • Substrate: 200 µM UDP-DAGn

  • Mixture 2 (Enzyme/Inhibitor Mix):

    • Contains the same buffer and additives as Mixture 1.

    • Enzyme: LpxH (e.g., 10-20 ng/mL)

    • Inhibitor: Desired concentration of the test compound.

Equal volumes of the two mixtures are combined. The final reaction solution contains 100 µM substrate, the final concentration of the enzyme, and the inhibitor.[8] The reaction is stopped, and the malachite green reagent is added to detect the released phosphate. Dose-response curves are generated to determine IC₅₀ values.[5] The mode of inhibition can be determined by measuring IC₅₀ values at different substrate concentrations.[5] For competitive inhibitors, the inhibitory constant (Kᵢ) is calculated using the Cheng-Prusoff equation or the relation: IC₅₀ = Kᵢ * (1 + [S]/Kₘ).[4][5]

Minimum Inhibitory Concentration (MIC) Assay

The antibiotic activity of the compounds is assessed by determining the MIC.

Principle: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.[8][12]

Detailed Methodology:

  • Preparation: Overnight bacterial cultures (e.g., E. coli, K. pneumoniae) are diluted in cation-adjusted Mueller-Hinton medium to a standard optical density (e.g., OD₆₀₀ of 0.006).[8]

  • Incubation: The diluted culture is added to the wells of a 96-well plate containing serial dilutions of the inhibitor compounds.[12]

  • Growth: The plates are incubated at 37°C for 18-22 hours.[8]

  • Viability Assessment: Following incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8] Living cells reduce the yellow MTT to purple formazan.

  • Readout: The results are quantified by measuring the absorbance at 570 nm. The MIC is determined as the lowest inhibitor concentration that shows no bacterial growth.[8]

Conclusion

The sulfonyl piperazine scaffold represents a highly promising class of inhibitors targeting LpxH, a crucial enzyme in Gram-negative bacteria. Through a combination of systematic SAR studies, modern enzymatic assays, and structure-based drug design, the initial hit compound AZ1 has been developed into a series of highly potent inhibitors with significant antibiotic activity. The established pharmacophore model and the detailed understanding of inhibitor-enzyme interactions provide a robust framework for the future development of novel antibiotics to combat multidrug-resistant pathogens.[2][11] The successful strategy of incorporating metal-chelating moieties demonstrates a powerful approach to enhancing potency against this metalloenzyme target.[8]

References

Crystal Structure of Klebsiella pneumoniae LpxH in Complex with AZ1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of Klebsiella pneumoniae LpxH in complex with the inhibitor AZ1. LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it a promising target for novel antibiotics. The structural and biochemical data presented herein offer valuable insights for the rational design of next-generation LpxH inhibitors.

Introduction to LpxH and the Inhibitor AZ1

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Raetz pathway of lipid A biosynthesis is essential for the viability of these pathogens, and its enzymes are attractive targets for new antimicrobial agents. LpxH catalyzes the fourth step in this pathway, the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP.

AZ1 is a sulfonyl piperazine compound identified as a potent inhibitor of LpxH.[1][2] Elucidation of the crystal structure of K. pneumoniae LpxH in complex with AZ1 has been a pivotal step in understanding the molecular basis of its inhibitory activity and has paved the way for the structure-guided design of more potent analogs.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of AZ1 and its derivatives with K. pneumoniae LpxH.

Table 1: Crystallographic Data for K. pneumoniae LpxH in Complex with AZ1

ParameterValueReference
PDB ID6PH8[4]
Resolution (Å)2.26[3][4]
Space GroupP2₁2₁2₁[4]
Unit Cell Dimensions (a, b, c in Å)55.3, 78.9, 131.4[4]
R-work / R-free0.198 / 0.235[4]

Table 2: Biochemical and Biophysical Data for AZ1 and Derivatives against K. pneumoniae LpxH

CompoundIC₅₀ (µM)Kᵢ (nM)Reference
AZ10.36~145[1][3]
JH-LPH-33-~10[3]

Structural Insights into the LpxH-AZ1 Complex

The crystal structure of K. pneumoniae LpxH in complex with AZ1, resolved at 2.26 Å, reveals that the inhibitor binds snugly within the L-shaped acyl-chain-binding chamber of the enzyme.[3][4][5] This chamber is normally occupied by the acyl chains of the substrate, UDP-DAGn.

Key interactions between AZ1 and LpxH include:

  • Hydrogen Bonds: The N-acetyl group of AZ1 forms hydrogen bonds with the side chain of N79, while the sulfonamide group interacts with the side chain of R157 and the backbone amide of W46.[3]

  • Cation-π Stacking: A classic parallel cation-π stacking interaction is observed between the indoline ring of AZ1 and the guanidinium group of R80.[3]

  • Van der Waals Interactions: A significant number of van der Waals contacts are established between AZ1 and the surrounding hydrophobic residues of the binding chamber.[3]

Notably, AZ1 does not occupy the active site where the dimanganese cluster is located, suggesting a competitive inhibition mechanism with respect to the lipid substrate.[3][5]

The Raetz Pathway and the Role of LpxH

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the position of LpxH.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product_A UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc LpxA->Product_A LpxC LpxC Product_A->LpxC Product_C UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc (deacetylated) LpxC->Product_C LpxD LpxD Product_C->LpxD Product_D UDP-2,3-bis ((R)-3-hydroxymyristoyl)-GlcNAc LpxD->Product_D LpxH LpxH Product_D->LpxH Inhibition by AZ1 LpxB LpxB Product_D->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA

The Raetz Pathway of Lipid A Biosynthesis.

Experimental Protocols

Protein Expression and Purification of K. pneumoniae LpxH

A detailed workflow for obtaining purified LpxH for crystallization is outlined below.

Protein_Purification_Workflow cluster_expression Expression cluster_purification Purification Cloning Cloning of K. pneumoniae lpxH into pET21b vector with C-terminal His₁₀ tag Transformation Transformation into E. coli BL21(DE3) STAR™ cells Cloning->Transformation Growth Growth in LB medium at 37°C Transformation->Growth Induction Induction with 1 mM IPTG for 5 hours at 37°C Growth->Induction Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Lysis Cell Lysis by Sonication Harvesting->Lysis Ni_NTA Ni-NTA Affinity Chromatography Lysis->Ni_NTA SEC Size-Exclusion Chromatography (Superdex 200) Ni_NTA->SEC

Workflow for LpxH Expression and Purification.

Detailed Steps:

  • Cloning: The gene encoding K. pneumoniae LpxH was cloned into a modified pET21b vector, which appends a C-terminal TEV protease cleavage site and a His₁₀ tag for purification.[4]

  • Expression: The expression vector was transformed into E. coli BL21(DE3) STAR™ cells. Cultures were grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.5. Protein expression was then induced with 1 mM IPTG for 5 hours at 37°C.[4]

  • Purification:

    • Cells were harvested by centrifugation and lysed by sonication.

    • The soluble fraction was subjected to Ni-NTA affinity chromatography to capture the His-tagged LpxH.

    • The protein was further purified to homogeneity using size-exclusion chromatography on a Superdex 200 column.[4]

Co-crystallization of LpxH with AZ1
  • Complex Formation: Purified LpxH was incubated with a 2-molar excess of AZ1 (dissolved in DMSO) for 30 minutes after the initial Ni-NTA purification step.[4]

  • Final Purification: The LpxH-AZ1 complex was then subjected to size-exclusion chromatography to remove any unbound inhibitor and aggregated protein.

  • Crystallization: The purified complex was concentrated to 4-8 mg/mL. Crystals were grown using the hanging drop vapor diffusion method by mixing the complex with a reservoir solution containing specific precipitants.

X-ray Diffraction Data Collection and Structure Determination

Data_Collection_Workflow Data_Collection X-ray Diffraction Data Collection (NECAT 24-ID-C and 24-ID-E beamlines) Data_Processing Data Processing with XDS Data_Collection->Data_Processing Phasing Molecular Replacement Phasing (PHASER with PDB ID 5K8K as model) Data_Processing->Phasing Model_Building Iterative Model Building and Refinement (Coot and PHENIX) Phasing->Model_Building Validation Structure Validation Model_Building->Validation

Workflow for X-ray Data Collection and Structure Determination.

Methodology:

  • Data Collection: X-ray diffraction data were collected at the Northeastern Collaborative Access Team (NECAT) beamlines 24-ID-C and 24-ID-E at the Advanced Photon Source, Argonne National Laboratory.[4]

  • Data Processing: The collected diffraction images were processed and scaled using the XDS software package.[4]

  • Structure Solution: The phase problem was solved by molecular replacement using the PHASER program, with the previously determined structure of an LpxH homolog (PDB ID: 5K8K) as a search model.[4]

  • Model Refinement: The initial model was refined through iterative cycles of manual model building using Coot and automated refinement with PHENIX.[4] The inhibitor molecule (AZ1) was modeled into the electron density map.

LpxH Enzyme Inhibition Assay

An LpxE-coupled assay was used to determine the inhibitory activity of AZ1 against LpxH.

Protocol:

  • Reaction Mixtures: Two separate reaction mixtures were prepared.

    • Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 100 µM UDP-DAGn.

    • Mixture 2 (Enzyme and Inhibitor): The same buffer components as Mixture 1, but with LpxH (10 ng/mL) and the desired concentration of AZ1.

  • Pre-incubation: Both mixtures were pre-incubated separately at 37°C for 10 minutes.

  • Reaction Initiation: The reaction was initiated by adding an equal volume of Mixture 2 to Mixture 1.

  • Detection: The production of UMP was coupled to the oxidation of NADH via the enzymes NMP kinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance at 340 nm was monitored.

  • Data Analysis: IC₅₀ values were determined by fitting the dose-response data to a standard inhibition curve.[4] The mode of inhibition was determined by performing the assay at different substrate concentrations.

Conclusion

The structural and biochemical characterization of the Klebsiella pneumoniae LpxH-AZ1 complex provides a robust foundation for the development of novel antibiotics targeting the lipid A biosynthesis pathway. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery. The insights gained from this work, including the discovery of a cryptic binding pocket through solution NMR studies, have already led to the design of more potent LpxH inhibitors, highlighting the power of a structure-based approach.[3] Continued efforts in this area hold the promise of delivering new therapeutic options to combat the growing threat of multidrug-resistant Gram-negative infections.

References

Methodological & Application

Application Notes and Protocols: LpxH-IN-AZ1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, represents a compelling target for the development of novel antibiotics. Inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2][3] LpxH-IN-AZ1 (also known as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH.[1][4][5] This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the potency of this compound and its analogs. The protocols described herein are based on established methods, including a non-radioactive, colorimetric malachite green assay and an LpxE-coupled assay.[1][4][6]

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[3][7] The lipid A biosynthesis pathway, crucial for the formation of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria, offers several attractive drug targets.[3][7][8] LpxH, a pyrophosphate hydrolase, catalyzes the fourth step in this pathway: the conversion of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[1][8] The inhibition of LpxH not only halts lipid A synthesis but also leads to the accumulation of toxic intermediates, contributing to a dual mechanism of bacterial killing.[1][2][5]

This compound is a pioneering inhibitor of LpxH, identified through high-throughput screening.[5][9] It serves as a valuable chemical probe for studying LpxH function and a scaffold for the development of more potent derivatives. This application note details the in vitro assays essential for characterizing the inhibitory activity of this compound and its analogs against LpxH.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipid A biosynthesis pathway, highlighting the role of LpxH, and the general workflow for the LpxH enzyme inhibition assay.

Lipid_A_Biosynthesis cluster_pathway Lipid A Biosynthesis (Raetz Pathway) cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X 2,3-diacylglucosamine 1-P (Lipid X) UDP_DAGn->Lipid_X LpxH DSMP Disaccharide-1-P Lipid_X->DSMP LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA DSMP->Kdo2_Lipid_IVA LpxK, KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxH_IN_AZ1 This compound LpxH_IN_AZ1->UDP_DAGn Inhibits LpxH

Figure 1: Lipid A Biosynthesis Pathway and LpxH Inhibition.

LpxH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis prep_inhibitor Prepare this compound dilutions pre_incubation Pre-incubate LpxH with this compound prep_inhibitor->pre_incubation prep_enzyme Prepare LpxH enzyme solution prep_enzyme->pre_incubation prep_substrate Prepare UDP-DAGn substrate solution initiate_reaction Initiate reaction by adding UDP-DAGn prep_substrate->initiate_reaction prep_reagents Prepare reaction buffer and detection reagents pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction measure_signal Measure product formation (e.g., colorimetric signal) stop_reaction->measure_signal data_analysis Calculate % inhibition and determine IC50 measure_signal->data_analysis

Figure 2: General Workflow for LpxH Inhibition Assay.

Experimental Protocols

Two common methods for assessing LpxH inhibition are the LpxE-coupled malachite green assay and a Thin-Layer Chromatography (TLC)-based assay.

Protocol 1: LpxE-Coupled Malachite Green Assay (Non-Radioactive)

This colorimetric assay is a robust and high-throughput method for measuring LpxH activity.[1][4] LpxH produces UMP, which is then converted to UDP and subsequently to UTP by other enzymes. The accompanying release of inorganic phosphate is detected using a malachite green reagent. A variation of this assay couples the LpxH reaction with LpxE.

Materials and Reagents:

  • Recombinant LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • This compound

  • UDP-2,3-diacylglucosamine (UDP-DAGn)

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Manganese Chloride (MnCl₂)[1][8][10]

  • Dithiothreitol (DTT)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Malachite green colorimetric phosphate assay kit

Procedure:

  • Preparation of Reaction Mixtures:

    • Mixture 1 (Substrate Mixture): Prepare a solution containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM UDP-DAGn.[1][4]

    • Mixture 2 (Enzyme/Inhibitor Mixture): Prepare a solution with the same buffer components as Mixture 1, but instead of the substrate, include the LpxH enzyme (e.g., 20 ng/mL) and 2x the desired final concentration of this compound.[1]

  • Pre-incubation:

    • Pre-incubate both Mixture 1 and Mixture 2 separately at 37°C for 10 minutes.[1]

  • Initiation of Reaction:

    • To start the reaction, add an equal volume of Mixture 2 to Mixture 1 in a 96-well plate. The final reaction will contain 100 µM substrate, 10 ng/mL enzyme, and the desired inhibitor concentration.[1]

  • Incubation:

    • Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: TLC-Based Assay

This method directly visualizes the conversion of a radiolabeled substrate to the product.

Materials and Reagents:

  • Recombinant LpxH enzyme

  • This compound

  • [β-³²P]UDP-DAGn (radiolabeled substrate)

  • HEPES buffer

  • Manganese Chloride (MnCl₂)[10]

  • DMSO

  • High-Performance Thin-Layer Chromatography (HPTLC) silica gel plates

  • Mobile phase (e.g., chloroform/methanol/water/acetic acid)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 25 mM HEPES (pH 8.0), 100 µM UDP-DAGn, [β-³²P]UDP-DAGn, 1 mM MnCl₂, and varying concentrations of this compound in DMSO.[10]

    • Initiate the reaction by adding the LpxH enzyme.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time.[11]

  • Quenching and TLC:

    • Quench the reaction by spotting a small aliquot onto an HPTLC silica gel plate.[11]

    • Develop the plate using an appropriate mobile phase to separate the substrate (UDP-DAGn) from the product (lipid X).[11]

  • Detection and Analysis:

    • Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

    • Quantify the intensity of the substrate and product spots to determine the percentage of substrate conversion and, consequently, the level of inhibition.

Data Presentation

The inhibitory potency of this compound and its analogs is typically reported as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant).

CompoundTarget EnzymeAssay MethodIC₅₀ (nM)Kᵢ (nM)Reference
This compound (AZ1) K. pneumoniae LpxHLpxE-coupled-~145[2]
This compound (AZ1) E. coli LpxHNot specified2.2-[9]
JH-LPH-33 K. pneumoniae LpxHLpxE-coupled-~10[2]
JH-LPH-106 E. coli LpxHLpxE-coupled-0.02-0.05[9]
JH-LPH-107 K. pneumoniae LpxHLpxE-coupled-0.02-0.05[9]

Conclusion

The in vitro enzyme inhibition assays described provide robust and reliable methods for characterizing the potency of this compound and its derivatives. The LpxE-coupled malachite green assay is particularly well-suited for high-throughput screening and detailed kinetic analysis due to its non-radioactive and colorimetric nature. These protocols are fundamental tools for researchers and scientists in the field of antibiotic drug discovery, enabling the identification and optimization of novel inhibitors targeting the essential LpxH enzyme in Gram-negative pathogens.

References

Application Notes and Protocols: Utilizing LpxH-IN-AZ1 for Bacterial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria pose a significant threat to public health due to the rise of multidrug-resistant strains. The outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), serves as a formidable barrier against many conventional antibiotics. The lipid A component of LPS is essential for the viability of most Gram-negative bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial agents.[1][2] The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) is a key player in the Raetz pathway of lipid A biosynthesis.[2][3] Its inhibition not only disrupts the formation of the outer membrane but can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.[2][4]

LpxH-IN-AZ1 (also referred to as AZ1) is a pioneering sulfonyl piperazine inhibitor of LpxH.[5][6] It has been instrumental in validating LpxH as a viable antibacterial target.[7] This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition studies, intended to guide researchers in the evaluation of this compound and its analogs.

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the LpxH enzyme. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP, a critical step in the lipid A biosynthetic pathway.[2][3] By binding to the L-shaped acyl chain-binding chamber of LpxH, this compound competitively inhibits the enzyme.[2][5] This inhibition blocks the downstream synthesis of lipid A, compromising the integrity of the outer membrane. Furthermore, the blockage of this pathway leads to the accumulation of the toxic lipid intermediate UDP-DAGn within the bacterial inner membrane, contributing to a multifaceted killing mechanism.[1][4]

Data Presentation

In Vitro LpxH Inhibition

The inhibitory activity of this compound and its more potent derivatives, such as JH-LPH-33, has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to determine the potency of these compounds against the LpxH enzyme from different bacterial species.

CompoundTarget EnzymeIC50 (µM)Ki (nM)
This compoundK. pneumoniae LpxH0.36[7]~145[2]
This compoundE. coli LpxH0.14[7]-
JH-LPH-33K. pneumoniae LpxH0.026[7]~10[2]
JH-LPH-33E. coli LpxH--
Antibacterial Activity

The efficacy of LpxH inhibitors against whole bacterial cells is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

CompoundBacterial StrainMIC (µg/mL)Notes
This compoundK. pneumoniae (ATCC 10031)>64[2][8]
This compoundE. coli (ΔtolC)Noticeable activityEfflux pump deficient strain[4]
This compoundE. coli (yhjD*ΔkdtA)Noticeable activityCompromised outer membrane[4]
This compoundE. coli (W3110) + 10 µg/mL PMBN2.3[7]In the presence of an outer membrane permeability enhancer.[7]
JH-LPH-33K. pneumoniae (ATCC 10031)1.6[2][7]
JH-LPH-33E. coli (W3110) + 10 µg/mL PMBN0.66[7]In the presence of an outer membrane permeability enhancer.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Bacterial culture grown overnight

  • Spectrophotometer (for measuring OD600)

  • Incubator (37°C)

  • (Optional) Outer membrane permeability enhancer (e.g., Polymyxin B nonapeptide - PMBN)

  • (Optional) Resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for viability staining

Procedure:

  • Prepare Bacterial Inoculum: a. From an overnight culture, dilute the bacteria in fresh CAMHB to an optical density at 600 nm (OD600) of approximately 0.006.[8][9]

  • Prepare Compound Dilutions: a. Create a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL down to 0.125 µg/mL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (e.g., 5-7%).[7][8]

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (bacteria in CAMHB with DMSO, no inhibitor) and a negative control well (CAMHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.[7][8]

  • Determine MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the OD600 of each well. b. Alternatively, a viability dye like resazurin or MTT can be added to determine the metabolic activity of the bacteria.[8]

Protocol 2: LpxH Enzymatic Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This colorimetric assay measures the release of phosphate during the LpxH reaction, which is coupled to the activity of a subsequent enzyme, LpxE.

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • LpxE enzyme

  • Reaction buffer (e.g., 50 mM MES pH 6.0, 0.1% Triton X-100, 150 mM NaCl, 10 mM MgCl2)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Prepare Reaction Mixtures: a. Prepare a reaction mixture containing the reaction buffer, LpxH enzyme, and varying concentrations of this compound. b. Include a control reaction with DMSO instead of the inhibitor.

  • Initiate the Reaction: a. Start the reaction by adding the UDP-DAGn substrate to all wells.

  • Incubation: a. Incubate the plate at a suitable temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • LpxE Coupling and Phosphate Detection: a. Add the LpxE enzyme to the reaction. LpxE will dephosphorylate the product of the LpxH reaction (lipid X), releasing inorganic phosphate. b. Stop the reaction and add the Malachite Green reagent, which forms a colored complex with free phosphate.

  • Data Analysis: a. Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader. b. Calculate the percentage of inhibition for each concentration of this compound relative to the control. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Caption: Inhibition of the Raetz Pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Culture Overnight Bacterial Culture Inoculum Prepare Bacterial Inoculum (OD600 = 0.006) Culture->Inoculum Compound This compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate Compound->Dilution Inoculate Inoculate Plate Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results (Visual, OD600, or Viability Dye) Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for MIC Determination.

References

Application Notes and Protocols for Measuring LpxH Activity using the Malachite Green Assay with LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the enzymatic activity of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) and its inhibition by LpxH-IN-AZ1 using a malachite green-based colorimetric assay. This method is suitable for researchers in bacteriology, biochemistry, and drug development engaged in the study of Gram-negative bacterial lipid A biosynthesis and the discovery of novel antibacterial agents.

Introduction

LpxH is an essential enzyme in the Raetz pathway of lipid A biosynthesis in the majority of Gram-negative bacteria.[1][2][3] It catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine monophosphate (UMP).[2][4][5] The disruption of this pathway is a key strategy for the development of new antibiotics. This compound is a potent sulfonyl piperazine inhibitor of LpxH.[6][7][8]

The malachite green assay offers a simple and rapid colorimetric method for quantifying the release of inorganic phosphate, a byproduct of a coupled enzymatic reaction.[9][10] In the context of LpxH, a coupled assay involving the lipid A 1-phosphatase LpxE is employed. LpxE quantitatively removes the 1-phosphate from lipid X, the product of the LpxH reaction, releasing inorganic phosphate that can be detected by the malachite green reagent.[1][3][11]

Principle of the Assay

The determination of LpxH activity is achieved through a two-step enzymatic reaction. First, LpxH hydrolyzes its substrate, UDP-DAGn, to produce lipid X and UMP. Subsequently, the phosphatase LpxE is used to cleave the phosphate group from lipid X. The released inorganic phosphate reacts with the malachite green molybdate solution to form a colored complex, which can be measured spectrophotometrically at a wavelength between 600 and 660 nm. The amount of phosphate detected is directly proportional to the LpxH activity. The inhibitory effect of this compound is quantified by measuring the reduction in phosphate production in the presence of the inhibitor.

Signaling Pathway and Experimental Workflow

LpxH_Pathway

Malachite_Green_Assay_Workflow

Quantitative Data Summary

The inhibitory activity of this compound against LpxH from different bacterial species is summarized below.

Bacterial SpeciesEnzymeIC50 (µM)Inhibition at 1 µM this compound
Klebsiella pneumoniaeLpxH0.36[6][7]75%[6][7]
Escherichia coliLpxH0.14[6]83%[6][7]

Experimental Protocols

Materials and Reagents
  • Purified LpxH enzyme

  • Purified LpxE enzyme (e.g., from Aquifex aeolicus)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound inhibitor[6][7]

  • Malachite Green Solution[9][10]

  • Phosphate Standard (e.g., KH2PO4)[9]

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT[2][11][12]

  • DMSO (for dissolving inhibitor)

  • 96-well microtiter plates (non-binding surface)[9]

  • Microplate reader

Preparation of Reagents
  • Phosphate Standard Curve: Prepare a series of phosphate standards by diluting a stock solution of known concentration (e.g., 1 mM KH2PO4) in the assay buffer. The final concentrations should range from 0 to 200 pmoles per well.[10]

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[7] Further dilutions should be made in the assay buffer containing the same final percentage of DMSO as the experimental wells.

Assay Procedure

The following protocol is adapted for a 96-well plate format.

  • Reaction Mixture Preparation: Prepare two separate reaction mixtures.

    • Mixture 1 (Substrate Mix): Contains assay buffer with 200 µM UDP-DAGn.[2]

    • Mixture 2 (Enzyme/Inhibitor Mix): Contains assay buffer with LpxH enzyme (e.g., 20 ng/mL) and the desired concentration of this compound (or DMSO for control).[2]

  • Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[2]

  • Initiate Reaction: To start the reaction, add an equal volume of Mixture 2 to Mixture 1 in the wells of the 96-well plate. The final reaction volume will contain 100 µM substrate and 10 ng/mL enzyme.[2]

  • LpxH Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • LpxE Addition: Add LpxE to each well to a final concentration sufficient for complete hydrolysis of the lipid X product. Incubate for an additional period to allow for phosphate release.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding a quenching agent if necessary (e.g., formic acid to a final concentration of 3.75 M).[11]

    • Add the Malachite Green Solution to each well.[9][10]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for color development.[10][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[9][14]

Data Analysis
  • Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against the corresponding phosphate concentrations. Perform a linear regression to obtain the equation of the line.

  • Calculate Phosphate Released: Use the standard curve to determine the amount of inorganic phosphate released in each experimental well.

  • Determine LpxH Activity: Calculate the specific activity of LpxH (e.g., in µmol/min/mg) based on the amount of phosphate produced, the reaction time, and the amount of enzyme used.

  • Inhibition Analysis: To determine the IC50 value of this compound, plot the percentage of LpxH activity inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.

Inhibition_Analysis_Logic

Troubleshooting

  • High Background: Ensure all glassware and plasticware are free of phosphate-containing detergents.[10] Prepare standards in the same buffer as the samples to account for any matrix effects.[9]

  • Low Signal: Optimize enzyme concentration and incubation time to ensure sufficient product formation for detection.

  • Precipitate Formation: Samples should be read within 30 minutes of adding the malachite green reagent to avoid precipitate formation.[14]

By following these detailed protocols, researchers can effectively measure LpxH activity and characterize the inhibitory potential of compounds like this compound, contributing to the development of novel therapeutics against Gram-negative bacteria.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of LpxH-IN-AZ1 Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LpxH, a UDP-2,3-diacylglucosamine pyrophosphatase, is an essential enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in most Gram-negative bacteria. The LPS layer is critical for the structural integrity of the outer membrane, making LpxH a compelling target for the development of novel antibiotics. LpxH-IN-AZ1 (often referred to as AZ1) is a sulfonyl piperazine compound identified as an inhibitor of LpxH.[1][2][3] Inhibition of LpxH not only disrupts the vital lipid A biosynthetic pathway but also leads to the accumulation of toxic intermediates, providing a dual mechanism of bacterial killing.[1][4]

This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli using the broth microdilution method, the standard technique recommended by the Clinical and Laboratory Standards Institute (CLSI).

LpxH in the Lipid A Biosynthesis Pathway

The Raetz pathway is responsible for the synthesis of Lipid A, the hydrophobic anchor of LPS. LpxH catalyzes a critical pyrophosphate hydrolysis step. The inhibition of this step by compounds like AZ1 is a key strategy for antibiotic development.[1][5][6]

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_Acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC Acyl_GlcNAc UDP-(3-O-acyl)-GlcN LpxC->Acyl_GlcNAc LpxD LpxD Acyl_GlcNAc->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LipidX Lipid X LpxH->LipidX LpxB LpxB, LpxK... LipidX->LpxB LipidA Lipid A LpxB->LipidA AZ1 This compound AZ1->LpxH

Caption: The Raetz Pathway for Lipid A biosynthesis in E. coli, highlighting the inhibition of LpxH by this compound.

Core Application Notes & Considerations

  • Outer Membrane Permeability: Wild-type E. coli is generally not susceptible to this compound due to its impermeable outer membrane and the presence of efflux pumps like TolC.[7] To overcome this, the assay should be performed in the presence of an outer membrane permeabilizing agent, such as Polymyxin B nonapeptide (PMBN). A typical concentration is 10 µg/mL of PMBN co-administered with the inhibitor.[4][7]

  • Bacterial Strains: For standardized testing, use E. coli ATCC 25922. Alternatively, efflux-deficient strains (e.g., W3110 ΔtolC) can be used to assess the compound's activity without a permeabilizing agent.[7][8]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing.[1][9]

  • Compound Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to maintain a consistent, low final concentration of DMSO (e.g., ≤7%) in all wells to avoid solvent-induced toxicity.[1][9]

Quantitative Data Summary

The following table summarizes reported MIC values for this compound and related, more potent derivatives against E. coli. This data highlights the necessity of using a permeabilizing agent for wild-type strains.

CompoundE. coli StrainConditionMIC (µg/mL)Reference
This compound Wild-type (W3110)No AdditiveNo measurable activity[7]
This compound Wild-type (W3110)+ 10 µg/mL PMBN2.3[1][7]
This compound Efflux-deficient (ΔtolC)No Additive0.25[8]
JH-LPH-33 Wild-type (W3110)+ 10 µg/mL PMBN0.66[1][7]
JH-LPH-107 Wild-type (ATCC 25922)No Additive0.31[10][11]

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI broth microdilution method and tailored for testing LpxH inhibitors.[1][12]

1. Materials and Equipment

  • E. coli strain (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • DMSO (sterile, molecular biology grade)

  • Polymyxin B nonapeptide (PMBN) (optional)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (for OD600 measurement)

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Plate reader (optional, for OD600 readings)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (optional, for viability staining)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) in 100% DMSO. Store at -20°C.

  • Bacterial Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) non-selective agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[13]

    • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.[13] This will be further diluted 1:2 in the assay plate for a final inoculum of 5 x 10⁵ CFU/mL .

3. Assay Procedure

MIC_Workflow cluster_prep Preparation Steps cluster_plate 96-Well Plate Assay cluster_incubation Incubation & Reading prep_inoculum 1. Prepare & Standardize E. coli Inoculum to 0.5 McFarland dilute_inoculum 2. Dilute Inoculum to ~1x10^6 CFU/mL in CAMHB prep_inoculum->dilute_inoculum add_bacteria 7. Inoculate Wells 1-11 with 50 µL of Diluted Bacterial Suspension dilute_inoculum->add_bacteria prep_compound 3. Prepare 2X Compound Stock Solutions in CAMHB add_compound 5. Add 100 µL of 2X Compound to Well 1 prep_compound->add_compound add_media 4. Add 50 µL CAMHB to Wells 2-12 add_media->add_compound serial_dilute 6. Perform 2-fold Serial Dilution (Transfer 50 µL from Well 1 to 11) add_compound->serial_dilute serial_dilute->add_bacteria incubate 8. Incubate at 37°C for 16-22 hours read_mic 9. Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. If using PMBN, add it to the CAMHB to achieve the desired final concentration (e.g., 10 µg/mL).

  • Compound Dilution:

    • Prepare a working solution of this compound at 2x the highest desired final concentration in CAMHB.

    • Add 100 µL of this 2x working solution to well 1.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 11. Discard the final 50 µL from well 11. Well 12 will serve as a sterility control.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound and bacteria to their final 1x concentrations.

    • The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.[13]

  • Controls:

    • Growth Control: Well 11 (or a separate well) containing bacteria and the highest concentration of DMSO, but no inhibitor.

    • Sterility Control: Well 12 containing 100 µL of CAMHB only (no bacteria, no inhibitor).

  • Incubation: Seal the plate or use a lid to prevent evaporation and incubate at 35-37°C for 16-22 hours in ambient air.[1][12][13]

4. Interpretation of Results

  • Visual Inspection: After incubation, check the sterility control (well 12) for any growth (it should be clear). Check the growth control well for turbidity, indicating adequate bacterial growth.

  • Determine MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[1][12]

  • (Optional) Spectrophotometric Reading: Measure the optical density at 600 nm (OD600) of all wells using a microplate reader. The MIC is the lowest concentration where the OD600 is comparable to the sterility control well.

  • (Optional) Viability Staining: If growth is difficult to determine visually, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-3 hours. Living bacteria will reduce the yellow MTT to purple formazan. The MIC is the lowest concentration well that remains yellow.[9][14]

References

Application Notes and Protocols: LpxH-IN-AZ1 for High-Throughput Screening of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics with new mechanisms of action. The lipid A biosynthesis pathway, essential for the integrity of the outer membrane in most Gram-negative bacteria, offers a promising set of targets for new antibacterial agents. LpxH, a key enzyme in this pathway, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[1][2] Inhibition of LpxH not only disrupts the formation of the outer membrane but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[3][4]

LpxH-IN-AZ1 (also known as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH, identified through a high-throughput phenotypic screen.[5][6][7] It has demonstrated potent inhibitory activity against LpxH from clinically important pathogens such as Klebsiella pneumoniae and Escherichia coli.[7] These application notes provide detailed protocols for utilizing this compound as a tool compound in high-throughput screening (HTS) campaigns to identify and characterize new LpxH inhibitors.

Mechanism of Action of LpxH

LpxH is a metalloenzyme, typically containing a di-manganese cluster in its active site, which is crucial for its catalytic activity.[1][8] It is a peripheral membrane protein that associates with the inner membrane to access its lipid substrate, UDP-DAGn. The enzyme is part of the calcineurin-like phosphoesterase (CLP) superfamily.[1][8] The inhibition of LpxH by compounds like AZ1 is a promising strategy for developing new antibiotics against Gram-negative pathogens.[9]

Raetz_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH DSMP Disaccharide-1-P Lipid_X->DSMP LpxB Lipid_IVA Lipid IVA DSMP->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA (KdtA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxH_Inhibitor This compound LpxH_Inhibitor->UDP_DAGn Inhibition

Caption: The Raetz pathway for lipid A biosynthesis in E. coli.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs
CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
This compound (AZ1) K. pneumoniae LpxH360-[5]
E. coli LpxH147-[10]
JH-LPH-33 K. pneumoniae LpxH-~10[11]
JH-LPH-86 K. pneumoniae LpxH85-[5]
JH-LPH-90 K. pneumoniae LpxH112-[5]
JH-LPH-106 K. pneumoniae LpxH0.0440.02-0.05[6]
E. coli LpxH0.0580.02-0.05[6]
JH-LPH-107 K. pneumoniae LpxH0.130.02-0.05[6]
E. coli LpxH0.130.02-0.05[6]
Table 2: Antibacterial Activity of this compound and Analogs
CompoundOrganismMIC (µg/mL)NotesReference
This compound (AZ1) K. pneumoniae (WT)>64[11]
E. coli (ΔtolC)-Noticeable activity in disk diffusion[7]
E. coli (yhjD*ΔkdtA)-Noticeable activity in disk diffusion[7]
JH-LPH-33 K. pneumoniae (WT)1.6[11]
E. coli (WT)>64Sub-µg/mL with 10 µg/mL PMBN[11]
JH-LPH-106 K. pneumoniae 100310.04[6]
E. coli 259220.63[6]
JH-LPH-107 K. pneumoniae 100310.04[6]
E. coli 259220.31[6]

Experimental Protocols

Protocol 1: LpxE-Coupled Malachite Green Assay for LpxH Activity

This colorimetric assay is suitable for HTS and measures the inorganic phosphate (Pi) released from UMP, a product of the LpxH reaction, through the action of the coupling enzyme LpxE (a phosphatase).

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • Purified LpxE enzyme (e.g., from Aquifex aeolicus)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound or other test compounds

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • Malachite Green Reagent

  • 96- or 384-well microplates

Procedure:

  • Prepare a solution of the test compound (e.g., this compound) in DMSO.

  • In a microplate well, combine the LpxH enzyme and the test compound in the Assay Buffer. Incubate for 10 minutes at 37°C.[2]

  • Initiate the reaction by adding the UDP-DAGn substrate. The final reaction volume is typically 10-20 µL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the LpxE enzyme, which will hydrolyze the UMP product to Uridine and Pi.

  • Add the Malachite Green reagent to the wells. This reagent will form a colored complex with the released Pi.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percent inhibition relative to a DMSO control. IC₅₀ values can be determined by fitting the dose-response data to a suitable equation.[12]

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds and Enzyme Mix into Microplates Compound_Library->Dispensing Enzyme_Mix LpxH/LpxE Enzyme Mix in Assay Buffer Enzyme_Mix->Dispensing Substrate UDP-DAGn Substrate Reaction_initiation Add Substrate to Initiate Reaction Substrate->Reaction_initiation Pre_incubation Pre-incubation (10 min, 37°C) Dispensing->Pre_incubation Pre_incubation->Reaction_initiation Reaction_incubation Reaction Incubation (e.g., 30 min, 37°C) Reaction_initiation->Reaction_incubation Detection Add Malachite Green Reagent for Detection Reaction_incubation->Detection Readout Measure Absorbance (620-650 nm) Detection->Readout Hit_Identification Identify Primary Hits (% Inhibition > Threshold) Readout->Hit_Identification Dose_Response Dose-Response Curves for Hit Confirmation Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination

Caption: A typical high-throughput screening workflow for LpxH inhibitors.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., K. pneumoniae ATCC 10031, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound or other test compounds

  • 96-well microplates

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO or another suitable solvent.

  • Grow the bacterial strain overnight in CAMHB.

  • Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Add the diluted bacterial suspension to the wells of a 96-well plate containing the serially diluted test compound. The final volume in each well should be uniform (e.g., 100 µL).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth. Alternatively, a viability indicator like resazurin can be added, and the fluorescence or absorbance can be measured.

Conclusion

This compound is a valuable chemical probe for studying the LpxH enzyme and a critical tool for the discovery of new antibiotics targeting the lipid A biosynthesis pathway. The protocols and data presented here provide a framework for researchers to establish robust HTS assays and to characterize the activity of novel LpxH inhibitors. The continued development of potent LpxH inhibitors, guided by the understanding of the structure-activity relationships of compounds like this compound, holds significant promise for addressing the urgent need for new treatments for multidrug-resistant Gram-negative infections.

References

Application Notes and Protocols: Co-crystallization of LpxH with Inhibitor AZ1 for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the co-crystallization of Klebsiella pneumoniae UDP-diacylglucosamine pyrophosphohydrolase (LpxH) with the inhibitor LpxH-IN-AZ1 (herein referred to as AZ1). This protocol is intended for researchers, scientists, and drug development professionals aiming to elucidate the structural basis of LpxH inhibition.

Introduction

LpxH is an essential enzyme in the lipid A biosynthetic pathway in the majority of Gram-negative bacteria, making it a compelling target for the development of novel antibiotics.[1] The sulfonyl piperazine compound, AZ1, has been identified as a potent inhibitor of LpxH.[1] Determining the co-crystal structure of the LpxH-AZ1 complex is crucial for understanding the molecular details of its inhibitory mechanism and for guiding the structure-based design of more potent antibiotic candidates.[1][2] This document outlines the key procedures, from protein expression and purification to X-ray diffraction data collection, for obtaining high-resolution crystals of the LpxH-AZ1 complex.

Materials and Reagents

  • LpxH Expression:

    • Klebsiella pneumoniae LpxH construct

    • BL21 STAR™ (DE3) competent E. coli cells (Thermo Fisher Scientific)

    • Luria-Bertani (LB) medium

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein Purification:

    • Ni-NTA affinity chromatography resin

    • Size-exclusion chromatography column (e.g., Superdex 200, GE Healthcare)

    • Purification buffers (see protocol for details)

  • Inhibitor Preparation:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

  • Crystallization:

    • MES buffer

    • Sodium chloride (NaCl)

    • Dithiothreitol (DTT)

    • Glycerol

    • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

    • Sodium citrate

    • Polyethylene glycol (PEG) 400

Experimental Protocols

LpxH Protein Expression and Purification
  • Transformation and Expression:

    • Transform the plasmid containing the K. pneumoniae LpxH gene into BL21 STAR™ (DE3) E. coli cells.

    • Grow the transformed cells in LB medium at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5.

    • Induce protein expression by adding 1 mM IPTG and continue to grow the culture for an additional 5 hours at 30°C.

    • Harvest the cells by centrifugation. All subsequent purification steps should be performed at 4°C.

  • Affinity Chromatography:

    • Resuspend the cell pellet and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column extensively to remove unbound proteins.

    • Elute the His-tagged LpxH protein using a buffer containing imidazole.

Preparation of the LpxH-AZ1 Complex
  • Inhibitor Stock Solution: Prepare a stock solution of AZ1 in 100% DMSO.

  • Complex Formation:

    • To the eluted LpxH fraction from the Ni-NTA column, add the AZ1 stock solution to a final molar ratio of 2 molar equivalents of AZ1 to 1 molar equivalent of LpxH.

    • Incubate the mixture for 30 minutes at 4°C to allow for complex formation.

  • Size-Exclusion Chromatography:

    • Purify the LpxH-AZ1 complex to homogeneity using a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer.

    • Collect fractions containing the purified complex.

  • Concentration:

    • Pool the fractions containing the LpxH-AZ1 complex.

    • Concentrate the complex to a final concentration of 4 to 8 mg/mL for crystallization trials.

Co-crystallization of LpxH-AZ1
  • Crystallization Method: The sitting drop vapor diffusion method is used for crystallization at 293 K (20°C).[3]

  • Setup:

    • Pipette the reservoir solution into the well of the crystallization plate.

    • In a separate drop, mix the concentrated LpxH-AZ1 complex solution with the reservoir solution, typically in a 1:1 ratio.

  • Crystallization Condition: Crystals of the LpxH-AZ1 complex were successfully grown using the following condition[3]:

    • Reservoir Solution: 10 mM MES pH 6.0, 25 mM sodium chloride, 10 mM magnesium chloride hexahydrate, 50 mM sodium citrate pH 6.0, and 11% PEG 400.

    • Protein Drop: The concentrated protein solution contains 100 mM NaCl, 0.5 mM DTT, 2.5% glycerol, and 0.75% DMSO in addition to the protein complex.[3]

  • Crystal Growth: Seal the plates and incubate at 293 K. Monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Processing
  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a loop.

    • If not already present in the crystallization condition, soak the crystals in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Collect X-ray diffraction data at a synchrotron source. Data for the LpxH-AZ1 structure (PDB ID: 6PIB) were collected at the Advanced Photon Source (APS) beamline 24-ID-C.[3]

  • Data Processing and Structure Determination:

    • Process the raw diffraction images using software such as XDS.

    • Determine the phases by molecular replacement using a known structure of LpxH (e.g., PDB ID 5K8K) as a search model with software like PHASER.

    • Perform iterative model building and refinement using software such as Coot and PHENIX.

Data Presentation

Quantitative Inhibitory Activity
CompoundTarget EnzymeIC₅₀ (µM)
This compoundKlebsiella pneumoniae LpxH0.36
This compoundEscherichia coli LpxH0.14
Crystallographic Data for LpxH-AZ1 Complex (PDB: 6PIB)
ParameterValue
Data Collection
PDB ID6PIB[4]
Synchrotron BeamlineAPS 24-ID-C[3]
Wavelength (Å)0.9791[3]
Resolution (Å)45.96 - 2.26[4]
Space GroupP 3₂ 2 1[3]
Unit Cell (a, b, c Å)106.75, 106.75, 52.97[3]
Unit Cell (α, β, γ °)90, 90, 120[3]
Refinement Statistics
R-work0.196[4]
R-free0.239[4]
No. of Reflections16565[3]
Completeness (%)99.9[3]
Redundancy9.9[3]

Visualizations

LpxH_AZ1_CoCrystallization_Workflow cluster_protein_production Protein Production & Purification cluster_complex_formation Complex Formation & Purification cluster_crystallography Crystallography expr LpxH Expression in E. coli harvest Cell Harvesting expr->harvest lysis Cell Lysis & Clarification harvest->lysis ninta Ni-NTA Affinity Chromatography lysis->ninta incubate Incubate LpxH with AZ1 (30 min, 4°C) ninta->incubate Eluted LpxH az1 Prepare AZ1 in DMSO az1->incubate sec Size-Exclusion Chromatography incubate->sec concentrate Concentrate LpxH-AZ1 Complex (4-8 mg/mL) sec->concentrate xtal Set up Crystallization Trials (Sitting Drop Vapor Diffusion) concentrate->xtal Purified Complex harvest_xtal Harvest Crystals & Cryo-cool xtal->harvest_xtal data_collection X-ray Data Collection harvest_xtal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure LpxH-AZ1 Co-crystal Structure

Caption: Workflow for LpxH-AZ1 co-crystallization.

References

Application Notes and Protocols: Unraveling LpxH-IN-AZ1 Ligand Dynamics with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, is a critical target for the development of novel antibiotics.[1][2] The inhibition of LpxH disrupts the formation of the outer membrane, leading to bacterial cell death.[2][3] Furthermore, targeting LpxH offers a unique advantage as it can lead to the accumulation of toxic lipid A intermediates, providing an additional mechanism for bacterial killing.[1][2] LpxH-IN-AZ1 (referred to as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH.[2][4] Understanding the dynamics of the interaction between LpxH and its inhibitors is crucial for designing more potent and effective antibiotics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these dynamics at an atomic level.[5][6][7] This document provides detailed application notes and protocols for studying the this compound ligand dynamics using NMR spectroscopy.

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

The Raetz pathway is a conserved nine-enzyme pathway responsible for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][4] LpxH catalyzes the fourth step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (Lipid X) and UMP.[1][8][9]

Raetz_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane LpxA LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LipidX Lipid X LpxH->LipidX LpxB LpxB LipidX->LpxB LpxK LpxK LpxB->LpxK KdtA KdtA LpxK->KdtA LpxL LpxL KdtA->LpxL LpxM LpxM LpxL->LpxM LipidA Lipid A LpxM->LipidA AZ1 This compound AZ1->LpxH Inhibition

Figure 1: The Raetz Pathway of Lipid A Biosynthesis.

Quantitative Data Summary

NMR and enzymatic assays have provided valuable quantitative data on the interaction between LpxH and AZ1, as well as its more potent derivatives.

CompoundTarget EnzymeKI (nM)IC50 (nM)Reference
AZ1K. pneumoniae LpxH~145360[1][10]
AZ1E. coli LpxH-140[10]
JH-LPH-33K. pneumoniae LpxH~1026[1][10]
JH-LPH-28K. pneumoniae LpxH-110[10]
JH-LPH-28E. coli LpxH-83[10]
JH-LPH-86K. pneumoniae LpxH-85[11][12]
JH-LPH-90K. pneumoniae LpxH-112[11][12]
JH-LPH-92K. pneumoniae LpxH-4.6[12]
JH-LPH-106K. pneumoniae LpxH-0.044[12]
JH-LPH-106E. coli LpxH-0.058[12]
JH-LPH-107K. pneumoniae LpxH-0.13[12]
JH-LPH-107E. coli LpxH-0.13[12]
JH-LPH-45 (8)K. pneumoniae LpxH7.318[4]
JH-LPH-50 (13)K. pneumoniae LpxH3.17.7[4]
Table 1: Inhibition Constants of AZ1 and its Analogs against LpxH.

Solution ¹⁹F NMR studies revealed that AZ1, when bound to K. pneumoniae LpxH, exists in two distinct conformations in slow exchange on the NMR timescale.[1][2]

ConformationPopulation (%)
Major State~85
Minor State~15
Table 2: Conformational Populations of LpxH-bound AZ1 from ¹⁹F NMR.

Experimental Protocols

Protein Expression and Purification of LpxH

A detailed protocol for obtaining purified LpxH is essential for subsequent NMR and enzymatic studies.

Protein_Purification_Workflow start Cloning of lpxH gene into an expression vector (e.g., pET28a) transformation Transformation into E. coli expression strain (e.g., BL21(DE3)) start->transformation culture Cell culture in LB medium with appropriate antibiotic selection transformation->culture induction Induction of protein expression with IPTG at optimal temperature culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication or high-pressure homogenization harvest->lysis clarification Clarification of lysate by ultracentrifugation lysis->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->affinity_chrom cleavage Optional: Tag cleavage with protease (e.g., TEV) affinity_chrom->cleavage ion_exchange Ion-Exchange Chromatography cleavage->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec qc Quality Control: SDS-PAGE and Mass Spectrometry sec->qc end Purified LpxH qc->end

Figure 2: General Workflow for LpxH Protein Purification.

Protocol:

  • Cloning and Transformation: The gene encoding for LpxH from the organism of interest (e.g., Klebsiella pneumoniae) is cloned into a suitable expression vector, often with an N-terminal His-tag for purification. The plasmid is then transformed into a competent E. coli expression strain.

  • Cell Culture and Induction: Cells are grown in Luria-Bertani (LB) or a minimal medium for isotopic labeling at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Lysis and Clarification: Cells are harvested, resuspended in lysis buffer, and lysed. The lysate is clarified to remove cell debris.

  • Chromatography: The soluble fraction is subjected to a series of chromatography steps, typically starting with affinity chromatography, followed by ion-exchange and size-exclusion chromatography to obtain highly pure protein.

  • Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

¹⁹F NMR Spectroscopy for Ligand Dynamics

¹⁹F NMR is a sensitive technique to probe the conformational dynamics of fluorinated ligands like AZ1 upon binding to their target.

Protocol:

  • Sample Preparation: Prepare a sample of purified LpxH (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 10% D₂O). A stock solution of AZ1 in a compatible solvent (e.g., DMSO-d₆) is also prepared.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of free AZ1 (e.g., 10 µM) as a reference.

    • Titrate the LpxH sample with increasing concentrations of AZ1.

    • Acquire a 1D ¹⁹F NMR spectrum at each titration point. For a sample with LpxH-bound AZ1, a spectrum is acquired after adding a stoichiometric excess of the ligand to ensure saturation.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).[10]

    • Observe the chemical shift changes and the appearance of new signals upon binding of AZ1 to LpxH.

    • For the LpxH-bound AZ1, integrate the signals corresponding to the different conformations to determine their relative populations.[2][10]

LpxH Enzymatic Assay

An enzymatic assay is crucial to determine the inhibitory potency (IC₅₀ and Kᵢ) of AZ1 and its analogs. A common method is an LpxE-coupled assay.

Enzymatic_Assay_Workflow start Prepare reaction mixture: LpxH, LpxE, UDP-DAGn, and buffer inhibitor_add Add varying concentrations of inhibitor (e.g., AZ1) start->inhibitor_add reaction_init Initiate reaction by adding the substrate (UDP-DAGn) inhibitor_add->reaction_init incubation Incubate at a constant temperature (e.g., 30°C) reaction_init->incubation quenching Quench the reaction incubation->quenching detection Detect the product (e.g., inorganic phosphate) using a colorimetric assay quenching->detection data_analysis Analyze data to determine IC50 and Ki values detection->data_analysis end Inhibition parameters determined data_analysis->end

Figure 3: Workflow for LpxH Enzymatic Inhibition Assay.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains LpxH, the coupling enzyme LpxE, the substrate UDP-DAGn, and the inhibitor at various concentrations in a suitable buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.

  • Detection: The activity of LpxH is monitored by measuring the amount of inorganic phosphate released from the product Lipid X by the coupling enzyme LpxE. This is often done using a colorimetric method like the malachite green assay.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data is fitted to a suitable equation to determine the IC₅₀ value. The Kᵢ value can be determined from the IC₅₀ value if the substrate concentration and Kₘ are known.

Conclusion

NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for studying the dynamics of ligand-protein interactions, as exemplified by the this compound system. The observation of multiple bound conformations of AZ1 provided crucial insights for the structure-based design of more potent LpxH inhibitors. The protocols outlined in this document provide a framework for researchers to investigate the dynamics of other ligand-protein systems, aiding in the rational design and development of new therapeutic agents.

References

Application Note: Protocol for Assessing Synergy Between LpxH-IN-AZ1 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A promising strategy to combat these pathogens is to develop novel therapeutic agents that can be used in combination with existing antibiotics to achieve synergistic effects. LpxH-IN-AZ1 is an investigational inhibitor targeting LpxH, an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane that provides a barrier against many antibiotics.[1][4][5] By inhibiting LpxH, this compound disrupts the integrity of this outer membrane.[6][7] This disruption is hypothesized to increase bacterial susceptibility to other classes of antibiotics that are typically excluded by the outer membrane, leading to potent synergy.

This document provides detailed protocols for assessing the synergistic potential of this compound with other antibiotics using two standard in vitro methods: the checkerboard microdilution assay and the time-kill curve assay.

Mechanism of Action: LpxH Inhibition

The Raetz pathway of lipid A biosynthesis is essential for the viability of the majority of Gram-negative bacteria.[1][8] The enzyme LpxH catalyzes a critical late-stage step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (Lipid X) and UMP.[2][9] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, providing a dual mechanism of bacterial killing.[3][6][7] this compound is a potent inhibitor that targets the LpxH active site.[2][3]

Lipid_A_Pathway cluster_pathway Lipid A Biosynthesis (Raetz Pathway) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_Acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC UDP_Acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxD LpxD UDP_Acyl_GlcN->LpxD UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Disaccharide Disaccharide-1-P LpxK LpxK Disaccharide->LpxK Lipid_IVA Lipid IVA LPS LPS Assembly & Transport Lipid_IVA->LPS LpxA->UDP_Acyl_GlcNAc LpxC->UDP_Acyl_GlcN LpxD->UDP_DAGn LpxH->Lipid_X LpxB->Disaccharide LpxK->Lipid_IVA Inhibitor This compound Inhibitor->LpxH

Lipid A biosynthesis pathway highlighting the LpxH inhibition site.

Experimental Protocols

Checkerboard Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[10][11][12]

a. Materials

  • This compound (Stock solution in DMSO)

  • Antibiotic B (e.g., Vancomycin, Rifampicin; stock solution prepared as per standard guidelines)

  • Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (OD600 nm) or visual indicator (e.g., Resazurin)

b. Protocol

  • Determine Minimum Inhibitory Concentrations (MICs): Before the synergy test, determine the MIC of this compound and each antibiotic to be tested (Antibiotic B) individually against the target organism using standard broth microdilution methods (e.g., CLSI guidelines).

  • Prepare Drug Dilutions:

    • Prepare working solutions of this compound and Antibiotic B in CAMHB at 4 times the highest desired concentration.

    • In a separate 96-well "source" plate, prepare serial twofold dilutions of each drug. For an 8x8 matrix, you will prepare 8 dilutions of each drug.

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a sterile 96-well plate.

    • Add this compound in decreasing concentrations (e.g., 4x MIC to 1/16x MIC) horizontally across the plate.

    • Add Antibiotic B in decreasing concentrations vertically down the plate.

    • The final plate will contain a matrix of drug combinations. Include rows and columns with single drugs to re-verify MICs, and a well with no drugs as a growth control.

  • Inoculation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation & Reading:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Determine the MIC for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. This can be done visually or with a plate reader.

c. Data Analysis: FIC Index Calculation

The FIC index is calculated to interpret the interaction.[11][13]

  • FICA = (MIC of this compound in combination) / (MIC of this compound alone)

  • FICB = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • FIC Index (ΣFIC) = FICA + FICB

The ΣFIC is calculated for each well showing no growth. The lowest ΣFIC value is used to classify the interaction.[14]

Table 1: Interpretation of FIC Index Values

FIC Index (ΣFIC) Interaction Interpretation
≤ 0.5 Synergy The combined effect is significantly greater than the sum of individual effects.[11][15]
> 0.5 to 4.0 Additive/Indifference The combined effect is equal to or slightly greater than the sum of individual effects.[11][15]

| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[11][15] |

Table 2: Example Checkerboard Assay Results and FIC Calculation (Example Data for this compound (MIC=2 µg/mL) and Vancomycin (MIC=128 µg/mL) against an E. coli ΔtolC strain)

This compound (µg/mL) Vancomycin (µg/mL) FICA FICB ΣFIC (Interaction)
0.25 16 0.125 0.125 0.250 (Synergy)
0.5 8 0.250 0.063 0.313 (Synergy)
1.0 4 0.500 0.031 0.531 (Additive)
2.0 0 1.000 0.000 1.000 (Indifference)

| 0 | 128 | 0.000 | 1.000 | 1.000 (Indifference) |

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time and can confirm synergistic interactions observed in checkerboard assays.[16][17]

Workflow_Diagram start Start: Prepare Bacterial Culture (Logarithmic Phase) prep_tubes Prepare Test Tubes: 1. Growth Control (No Drug) 2. Drug A (1/4 MIC) 3. Drug B (1/4 MIC) 4. Drug A + Drug B start->prep_tubes inoculate Inoculate Tubes with Bacteria (Final ~5x10^5 CFU/mL) prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample Aliquots at Time Points (0, 2, 4, 8, 24 hours) incubate->sampling dilute_plate Perform Serial Dilutions & Plate on Agar sampling->dilute_plate count Incubate Plates & Count Colonies (Determine CFU/mL) dilute_plate->count analyze Analyze Data: Plot log10 CFU/mL vs. Time count->analyze end_node End: Interpret Synergy, Bactericidal/Bacteriostatic Effect analyze->end_node

Workflow for the time-kill curve synergy assay.

a. Materials

  • Same as checkerboard assay, plus:

  • Sterile culture tubes

  • Shaking incubator

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile saline or PBS for dilutions

b. Protocol

  • Preparation: Grow a bacterial culture to the early-to-mid logarithmic phase in CAMHB.

  • Setup: Prepare culture tubes with CAMHB containing the antibiotics at sub-inhibitory concentrations (e.g., 1/4 or 1/2 MIC), both individually and in combination. Include a drug-free growth control.

  • Inoculation: Inoculate each tube with the log-phase culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Time-Course Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates to determine the viable count (CFU/mL).

  • Incubation: Incubate the agar plates for 18-24 hours at 37°C and count the colonies.

c. Data Analysis and Interpretation

Plot the log10 CFU/mL versus time for each condition.

  • Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17][18][19]

  • Bactericidal Activity: Defined as a ≥ 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[19]

  • Bacteriostatic Activity: Defined as a < 3-log10 reduction in CFU/mL at 24 hours compared to the initial inoculum.[19]

Table 3: Example Data Presentation for Time-Kill Assay

Time (h) Growth Control (log10 CFU/mL) This compound (1/4 MIC) Vancomycin (1/4 MIC) Combination
0 5.70 5.71 5.70 5.71
2 6.85 6.55 6.68 5.15
4 7.91 7.23 7.55 4.32
8 8.84 7.81 8.21 3.11

| 24 | 9.12 | 7.95 | 8.54 | < 2.0 |

In this example, the combination shows a >2-log10 reduction compared to the most active single agent (this compound) and a >3-log10 reduction from the starting inoculum, indicating bactericidal synergy.

References

Troubleshooting & Optimization

Troubleshooting low potency of LpxH-IN-AZ1 in whole-cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LpxH-IN-AZ1, a sulfonyl piperazine inhibitor of LpxH.

Troubleshooting Guide: Low Potency of this compound in Whole-Cell Assays

Researchers may observe a significant drop in the potency of this compound when moving from biochemical assays to whole-cell assays. This guide addresses common reasons for this discrepancy and provides systematic steps to investigate the underlying causes.

Question: Why is the antibacterial activity (MIC) of this compound so much lower than its enzymatic IC50?

Answer:

A significant decrease in potency between biochemical and whole-cell assays is a common challenge in drug discovery. For this compound, this is often attributed to the formidable barrier of the Gram-negative bacterial cell envelope and active efflux mechanisms. The primary reasons for the observed low whole-cell potency are:

  • Limited Outer Membrane Permeability: The lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria is a major barrier to the entry of many small molecules, including this compound.[1]

  • Efflux Pump Activity: this compound is a known substrate for bacterial efflux pumps, such as the AcrAB-TolC system in E. coli, which actively transport the compound out of the cell, preventing it from reaching its target, LpxH, in the inner membrane.[2][3]

  • Compound Stability: The stability of this compound in cell culture media over the duration of the assay can also affect its apparent potency.

To systematically troubleshoot the low whole-cell potency of this compound, a series of experiments can be performed to identify the primary contributing factors.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_permeability cluster_efflux cluster_stability start Start: Low Whole-Cell Potency of this compound Observed permeability 1. Assess Outer Membrane Permeability start->permeability Begin Troubleshooting efflux 2. Investigate Efflux Pump Activity permeability->efflux If permeability is a suspected issue permeability_exp Experiment: MIC assay with outer membrane permeabilizer (e.g., PMBN) permeability->permeability_exp stability 3. Evaluate Compound Stability efflux->stability If efflux is a suspected issue efflux_exp Experiment: MIC assay in an efflux pump deficient strain (e.g., ΔtolC) efflux->efflux_exp conclusion Conclusion: Identify Primary Barrier(s) to Whole-Cell Activity stability->conclusion stability_exp Experiment: Incubate this compound in media, quantify over time via LC-MS stability->stability_exp

Caption: Troubleshooting workflow for low whole-cell potency of this compound.

Experimental Protocols

Assessing Outer Membrane Permeability

Objective: To determine if the outer membrane is a significant barrier to this compound activity.

Methodology: Minimum Inhibitory Concentration (MIC) Assay with an Outer Membrane Permeabilizer

This experiment involves performing a standard MIC assay in the presence and absence of a sub-lethal concentration of an outer membrane permeabilizer, such as Polymyxin B nonapeptide (PMBN).

Protocol:

  • Prepare Bacterial Culture: Grow the desired Gram-negative bacterial strain (e.g., E. coli, K. pneumoniae) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Compound and Permeabilizer Plates:

    • In a 96-well plate, perform serial dilutions of this compound in CAMHB.

    • Prepare a second 96-well plate with the same serial dilutions of this compound, but also containing a fixed, sub-inhibitory concentration of PMBN (e.g., 1-5 µg/mL).

  • Inoculate Plates: Dilute the overnight bacterial culture to a final concentration of 5 x 10^5 CFU/mL in each well of both plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Analysis: A significant decrease in the MIC of this compound in the presence of PMBN indicates that the outer membrane is a major barrier to its entry.

Expected Outcome: Co-administration with outer membrane permeability enhancers is known to profoundly sensitize Escherichia coli to designed LpxH inhibitors.[4][5]

Investigating Efflux Pump Activity

Objective: To determine if this compound is a substrate for efflux pumps.

Methodology: MIC Assay in an Efflux Pump-Deficient Strain

This experiment compares the MIC of this compound in a wild-type bacterial strain versus a mutant strain lacking a key efflux pump component (e.g., ΔtolC in E. coli).

Protocol:

  • Bacterial Strains: Use a wild-type Gram-negative strain and a corresponding isogenic mutant with a deletion in a major efflux pump gene (e.g., tolC).

  • Prepare Bacterial Cultures: Grow both the wild-type and mutant strains overnight in CAMHB.

  • Prepare Compound Plates: In separate 96-well plates for each strain, perform serial dilutions of this compound in CAMHB.

  • Inoculate Plates: Dilute the overnight cultures and inoculate the respective plates to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: Determine the MIC for both the wild-type and mutant strains.

  • Analysis: A significantly lower MIC in the efflux pump-deficient strain compared to the wild-type strain indicates that this compound is actively removed from the cell by that efflux system. The discovery of AZ1 required the use of efflux pump-deficient (ΔtolC) E. coli strains, indicating that AZ1 is actively transported outside of the bacteria.[2]

Evaluating Compound Stability

Objective: To assess the stability of this compound in the assay medium over time.

Methodology: LC-MS Analysis of Compound in Media

This experiment measures the concentration of this compound in the cell culture medium over the course of a typical whole-cell assay.

Protocol:

  • Incubation: Add this compound to sterile CAMHB at a concentration relevant to the MIC assay. Incubate the medium under the same conditions as the whole-cell assay (e.g., 37°C, with shaking).

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Stop any potential degradation by adding a quenching solvent and store samples at -80°C until analysis.

  • LC-MS Analysis: Quantify the concentration of this compound in each sample using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Analysis: A significant decrease in the concentration of this compound over time suggests that compound instability may be contributing to its low apparent whole-cell potency.

Data Summary

The following table summarizes the reported potency of this compound and a more potent analog, JH-LPH-33, in both enzymatic and whole-cell assays.

CompoundTarget/OrganismAssay TypePotency (IC50/MIC)Reference
This compound K. pneumoniae LpxHEnzymatic (IC50)0.36 µM[2]
E. coli LpxHEnzymatic (IC50)0.14 µM[2]
K. pneumoniae (Wild-Type)Whole-Cell (MIC)>64 µg/mL[2]
E. coli (ΔtolC)Whole-Cell (Disk Diffusion)Active[2]
JH-LPH-33 K. pneumoniae LpxHEnzymatic (IC50)0.026 µM[2]
E. coli LpxHEnzymatic (IC50)0.046 µM[2]
K. pneumoniae (Wild-Type)Whole-Cell (MIC)1.6 µg/mL[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of LpxH, an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[2][6] It binds to the L-shaped acyl chain-binding chamber of LpxH.[3][4] This binding is adjacent to the active site but does not directly interact with the dimanganese cluster in the active site.[1][4] Inhibition of LpxH blocks the synthesis of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, and leads to the accumulation of toxic lipid A intermediates.[1][2]

LpxH_Pathway UDP_DAGn UDP-2,3-diacylglucosamine LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X Hydrolysis LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Lipid_X->LPS Further Biosynthesis LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Inhibits

Caption: this compound inhibits the LpxH enzyme in the Lipid A biosynthetic pathway.

Q2: Are there more potent analogs of this compound available?

A2: Yes, researchers have developed more potent analogs of this compound. For example, JH-LPH-33 shows a significant improvement in both enzymatic inhibition and whole-cell activity against K. pneumoniae.[2] This enhanced potency was achieved through structure-guided design, including modifications to the phenyl ring of this compound.[3]

Q3: Is this compound effective against all Gram-negative bacteria?

A3: No, this compound is not equally effective against all Gram-negative bacteria. For instance, it does not inhibit LpxH enzymes from Haemophilus influenzae and Pseudomonas aeruginosa.[2] The effectiveness of this compound and its analogs can vary between different bacterial species due to sequence variations in the LpxH enzyme and differences in outer membrane composition and efflux pump expression.

Q4: What are the key differences between biochemical and whole-cell assays that affect inhibitor potency?

A4: The discrepancy in inhibitor potency between biochemical and cell-based assays is a well-documented phenomenon.[7][8][9] Key factors contributing to this difference include:

Assay_Comparison cluster_factors Factors Contributing to Discrepancy Biochemical Biochemical Assay (e.g., Purified Enzyme) Discrepancy Potency Discrepancy Biochemical->Discrepancy Whole_Cell Whole-Cell Assay (e.g., MIC) Whole_Cell->Discrepancy Permeability Cell Permeability Discrepancy->Permeability Efflux Efflux Pumps Discrepancy->Efflux Metabolism Compound Metabolism Discrepancy->Metabolism Target_Engagement Target Engagement in Cellular Environment Discrepancy->Target_Engagement

Caption: Factors contributing to potency discrepancies between assay types.

  • Cellular Barriers: In whole-cell assays, the compound must cross the cell membrane(s) to reach its target.[7]

  • Efflux Pumps: Cells can actively remove the compound, reducing its intracellular concentration.[2]

  • Metabolism: The compound may be metabolized by the cell into inactive forms.[8]

  • Target Availability and State: The target enzyme may be part of a larger protein complex or have post-translational modifications in the cell that are not present in the purified enzyme used in biochemical assays.[7]

  • Presence of Competing Substrates: The concentration of the natural substrate for the enzyme in the cell can affect the apparent potency of competitive inhibitors.[10]

References

Technical Support Center: Addressing Efflux Pump-Mediated Resistance to LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the LpxH inhibitor, LpxH-IN-AZ1. A primary focus is on overcoming resistance mediated by bacterial efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a sulfonyl piperazine inhibitor that targets LpxH, an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[1][2] Lipid A is a crucial component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane.[1] By inhibiting LpxH, this compound disrupts the synthesis of LPS, which is vital for bacterial viability.[1] This inhibition also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane, providing an additional mechanism of bacterial killing.[1][3]

Q2: My this compound compound shows potent enzymatic inhibition but weak whole-cell activity against my wild-type Gram-negative strain. What could be the reason?

A common reason for this discrepancy is poor penetration of the compound across the bacterial outer membrane and/or active efflux of the compound by bacterial efflux pumps.[3][4] this compound and its analogs are known substrates for efflux pumps, which can significantly reduce the intracellular concentration of the inhibitor, thereby diminishing its antibacterial effect.[2][3]

Q3: Which efflux pumps are known to be involved in resistance to this compound?

The primary efflux pump system implicated in resistance to this compound in Escherichia coli is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) superfamily.[3][5] Deletion of the tolC gene, which encodes the outer membrane component of this tripartite pump, renders E. coli significantly more susceptible to this compound.[1][3]

Q4: How can I overcome efflux pump-mediated resistance to this compound in my experiments?

There are two main strategies to address this issue:

  • Use of Efflux Pump-Deficient Strains: If available, using a mutant strain with a deficient efflux pump system (e.g., a ΔtolC or ΔacrB mutant) can prevent the extrusion of this compound and reveal its true antibacterial potential.[3]

  • Combination with Efflux Pump Inhibitors (EPIs) or Membrane Permeabilizers: Co-administration of this compound with a compound that either inhibits the efflux pump or increases the permeability of the outer membrane can enhance its intracellular concentration and, consequently, its activity.

Q5: Are there specific compounds that have been shown to work synergistically with this compound?

Yes, the outer membrane permeability enhancer, polymyxin B nonapeptide (PMBN), has been shown to have a profound synergistic effect with this compound and its more potent analog, JH-LPH-33, against wild-type E. coli.[3][6] While specific data on the synergy of classic efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) with this compound is not extensively documented in the provided search results, it is a rational experimental approach to test for such synergy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High MIC of this compound in wild-type strain despite low IC50 in enzymatic assay. Efflux pump activity.1. Test the MIC in an efflux-deficient strain (e.g., ΔtolC).2. Perform a checkerboard assay with an efflux pump inhibitor (e.g., PAβN) or a membrane permeabilizer (e.g., PMBN) to look for synergy.
Inconsistent MIC results between experiments. Variation in inoculum density or growth phase of the bacteria.Standardize your protocol for bacterial culture preparation, ensuring consistent inoculum density (e.g., by adjusting to a specific McFarland standard) and using bacteria from the same growth phase for each experiment.
This compound is active against K. pneumoniae but not E. coli. E. coli may have a more effective efflux system for this compound.Test the activity in an E. coli ΔtolC strain. Also, consider performing a checkerboard assay with PMBN, which has been shown to sensitize E. coli to LpxH inhibitors.[3]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of LpxH Inhibitors Against Klebsiella pneumoniae

CompoundMIC (µg/mL) against K. pneumoniae (ATCC 10031)
This compound>64[3]
JH-LPH-331.6[3]

Table 2: Synergistic Effect of PMBN on the MICs of LpxH Inhibitors Against Wild-Type Escherichia coli

CompoundMIC (µg/mL) against E. coli (W3110)MIC (µg/mL) against E. coli (W3110) + 10 µg/mL PMBN
This compound>64[3]2.3[3]
JH-LPH-33>64[7]0.66[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard microbiology procedures.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control (bacteria in broth without inhibitor)

  • Negative control (broth only)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (wells with bacteria and broth, but no inhibitor) and a negative control (wells with broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a potential synergizing agent (e.g., an efflux pump inhibitor).

Materials:

  • Same as for MIC determination

  • Stock solution of the second compound (e.g., PMBN or PAβN)

Procedure:

  • In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis (e.g., columns 1-10).

  • Prepare a 2-fold serial dilution of the second compound along the y-axis (e.g., rows A-G).

  • This creates a matrix of wells with various combinations of concentrations of the two compounds.

  • Include a row with only the this compound dilution series (to determine its MIC alone) and a column with only the second compound's dilution series (to determine its MIC alone).

  • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

  • Incubate the plate and read the results for bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Visualizations

LpxH_Inhibition_and_Efflux cluster_bacterium Gram-Negative Bacterium LpxH_IN_AZ1_ext This compound LpxH LpxH Enzyme LpxH_IN_AZ1_ext->LpxH Inhibits Efflux_Pump AcrAB-TolC Efflux Pump LpxH_IN_AZ1_ext->Efflux_Pump Substrate for Lipid_A_Pathway Lipid A Biosynthesis LpxH->Lipid_A_Pathway Essential for LPS Lipopolysaccharide (LPS) Lipid_A_Pathway->LPS Produces Efflux_Pump->LpxH_IN_AZ1_ext Expels

Caption: Mechanism of this compound action and efflux pump-mediated resistance.

Synergy_Workflow start Start: High MIC of This compound hypothesis Hypothesis: Efflux-mediated resistance start->hypothesis experiment Experiment: Checkerboard Assay with Efflux Pump Inhibitor (EPI) hypothesis->experiment result Result: Calculate FICI experiment->result synergy FICI <= 0.5 Synergy Confirmed Resistance Overcome result->synergy Yes no_synergy FICI > 0.5 No Synergy Explore other resistance mechanisms result->no_synergy No

Caption: Experimental workflow for investigating synergy to overcome resistance.

References

Technical Support Center: Optimizing LpxH-IN-AZ1 for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LpxH-IN-AZ1 in enzymatic assays. The information is tailored for scientists in drug development and related fields to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AZ1) is a potent, small-molecule inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH).[1][2][3] LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[3][4][5] Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[3] By inhibiting LpxH, this compound disrupts the synthesis of lipid A, leading to an accumulation of toxic intermediates and ultimately bacterial cell death.[4] The inhibitor binds to the L-shaped acyl chain-binding chamber of the LpxH enzyme.[2][6]

Q2: What is the typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the bacterial species from which the LpxH enzyme is derived and the specific assay conditions. Below is a summary of reported IC50 values:

Enzyme SourceIC50 (µM)Reference
Klebsiella pneumoniae LpxH0.36[1][6]
Escherichia coli LpxH0.14[6]
Escherichia coli LpxH0.147 ± 0.002[7]

Q3: How should I prepare and dissolve this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For enzymatic assays, this stock solution should be serially diluted to the desired working concentrations. To avoid precipitation when adding the inhibitor to an aqueous assay buffer, it is best to perform intermediate dilutions in DMSO before adding a small volume to the final assay mixture.[1] For instance, to achieve a final concentration of 1 µM in the assay, the 10 mM stock can be diluted to 100 µM in DMSO, and then a small volume of this intermediate stock can be added to the assay buffer.

Q4: What are the key components of an LpxH enzymatic assay?

A common method for measuring LpxH activity is the LpxE-coupled malachite green assay.[7][8] The key components include:

  • LpxH enzyme: The target enzyme.

  • UDP-DAGn (UDP-2,3-diacylglucosamine): The substrate for LpxH.[6]

  • LpxE enzyme: A coupling enzyme that converts the product of the LpxH reaction (lipid X) into a product that can be detected.

  • Malachite green reagent: Detects the inorganic phosphate released in the coupled reaction, resulting in a colorimetric signal.[7]

  • Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a detergent (e.g., Triton X-100), a reducing agent (e.g., DTT), and divalent cations (e.g., MnCl2) which are important for LpxH activity.[8][9]

  • This compound: The inhibitor being tested.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of LpxH activity, even at high concentrations of this compound.

  • Possible Cause 1: Inhibitor Precipitation.

    • Solution: this compound may have limited solubility in aqueous solutions.[7] Ensure that the final concentration of DMSO in your assay is sufficient to maintain the inhibitor's solubility but not so high that it inhibits the enzyme. It has been noted that increasing DMSO concentration from 5% to 10% can mitigate solubility issues for AZ1.[7] Visually inspect your assay wells for any signs of precipitation.

  • Possible Cause 2: Inactive Inhibitor.

    • Solution: Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C in a tightly sealed container) to prevent degradation.[1] If possible, verify the identity and purity of the compound using analytical methods.

  • Possible Cause 3: Incorrect Enzyme or Substrate.

    • Solution: Confirm that you are using the correct LpxH enzyme and its corresponding substrate, UDP-DAGn. LpxH from some bacterial species, such as Pseudomonas aeruginosa, is not inhibited by AZ1.[6]

Problem 2: My assay results are inconsistent and not reproducible.

  • Possible Cause 1: Inconsistent Pipetting.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the inhibitor and enzymes.

  • Possible Cause 2: Temperature and pH Fluctuations.

    • Solution: Enzyme activity is highly sensitive to temperature and pH.[10] Ensure that all assay components are brought to the recommended assay temperature before starting the reaction and that the pH of the buffer is correct and stable.[10]

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: Evaporation from the outer wells of a microplate can lead to changes in reagent concentrations, causing variability. To minimize this, avoid using the outermost wells or fill them with a blank solution (e.g., water or buffer).

Problem 3: The baseline signal in my negative control (no inhibitor) is very low.

  • Possible Cause 1: Inactive LpxH Enzyme.

    • Solution: Enzymes can lose activity if not stored or handled properly.[10] Store LpxH at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with a known active LpxH enzyme if available.

  • Possible Cause 2: Sub-optimal Assay Conditions.

    • Solution: Review the assay protocol to ensure all components are at their optimal concentrations. The concentration of the substrate (UDP-DAGn) and any necessary cofactors (e.g., Mn2+) is critical for enzyme activity.

Experimental Protocols

Detailed Protocol: LpxE-Coupled Malachite Green Assay for LpxH Inhibition [8]

This protocol is adapted from established methods for determining LpxH activity and inhibition.

Materials:

  • Purified LpxH enzyme

  • Purified LpxE enzyme

  • UDP-DAGn (substrate)

  • This compound

  • Assay Buffer (20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT)

  • 10% DMSO in water

  • 5 mM EDTA

  • 3.75 M Formic Acid

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a serial dilution of this compound in 10% DMSO. This will be your 2x inhibitor solution.

  • Prepare Reaction Mixtures:

    • Mixture 1 (Substrate Mix): In a tube, prepare a solution containing the assay buffer and 200 µM UDP-DAGn.

    • Mixture 2 (Enzyme/Inhibitor Mix): In a separate tube, prepare a solution containing the assay buffer, LpxH enzyme (e.g., 20 ng/mL), and your 2x inhibitor dilutions.

  • Pre-incubation:

    • Pre-incubate both Mixture 1 and Mixture 2 at 37°C for 10 minutes.

  • Initiate the LpxH Reaction:

    • To start the reaction, add an equal volume of Mixture 2 to Mixture 1 in the wells of a 96-well plate. The final reaction will contain 100 µM UDP-DAGn, 10 ng/mL LpxH, and 1x inhibitor concentration.

  • Incubation and Quenching:

    • Incubate the reaction at 37°C for a set amount of time (e.g., 30 minutes).

    • Stop the LpxH reaction by adding 5 mM EDTA to each well.

  • LpxE Coupling Reaction:

    • Add purified LpxE to each well to a final concentration of 5 µg/mL.

    • Incubate at 37°C for 30 minutes.

    • Stop the LpxE reaction by adding 3.75 M formic acid.

  • Detection:

    • Add diluted malachite green reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LpxH inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

LpxH_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-acyl-GlcNAc deacetylase LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P (DSMP) LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions (2x) prep_enzyme Prepare Enzyme Mix (LpxH) prep_inhibitor->prep_enzyme prep_substrate Prepare Substrate Mix (UDP-DAGn) pre_incubate Pre-incubate Mixes at 37°C prep_substrate->pre_incubate prep_enzyme->pre_incubate initiate_reaction Initiate Reaction: Combine Mixes pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench_lpxh Quench LpxH (add EDTA) incubate->quench_lpxh add_lpxe Add LpxE Enzyme quench_lpxh->add_lpxe incubate_lpxe Incubate at 37°C add_lpxe->incubate_lpxe quench_lpxe Quench LpxE (add Formic Acid) incubate_lpxe->quench_lpxe add_malachite Add Malachite Green quench_lpxe->add_malachite read_absorbance Read Absorbance at 620 nm add_malachite->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the LpxE-coupled malachite green assay to determine this compound IC50.

Troubleshooting_Guide start Unexpected Results in LpxH Assay no_inhibition No Inhibition Observed start->no_inhibition inconsistent_results Inconsistent Results start->inconsistent_results low_signal Low Signal in Control start->low_signal check_solubility Check for Inhibitor Precipitation no_inhibition->check_solubility Yes check_inhibitor_activity Verify Inhibitor Integrity no_inhibition->check_inhibitor_activity No check_pipetting Review Pipetting Technique inconsistent_results->check_pipetting Yes check_conditions Verify Temperature and pH inconsistent_results->check_conditions No check_enzyme_activity Assess LpxH Enzyme Activity low_signal->check_enzyme_activity Yes check_assay_setup Optimize Assay Conditions low_signal->check_assay_setup No check_reagents Confirm Correct Enzyme/Substrate check_inhibitor_activity->check_reagents check_plate_effects Address Microplate Edge Effects check_conditions->check_plate_effects

Caption: A decision tree for troubleshooting common issues in LpxH enzymatic assays.

References

How to prevent degradation of LpxH-IN-AZ1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxH-IN-AZ1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a potent, small-molecule inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the lipid A biosynthetic pathway in many Gram-negative bacteria. Inhibition of this pathway is a promising strategy for the development of new antibiotics. The stability of this compound in solution is critical for obtaining accurate and reproducible results in enzymatic assays, biophysical studies, and cell-based experiments. Degradation of the compound can lead to a loss of inhibitory activity and the generation of impurities that may interfere with the experiment.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the sulfonylpiperazine scaffold of this compound, potential degradation pathways may be initiated by factors such as:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the sulfonamide or amide bonds.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or fluorescent light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents could potentially modify the chemical structure.

  • Incompatible solvents: While DMSO is a common solvent, prolonged storage in certain solvents or aqueous buffers at inappropriate pH could lead to degradation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions:

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Data compiled from publicly available information on similar research compounds.

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify the degradation of this compound. This method should be able to separate the intact parent compound from any potential degradation products. The peak area of the parent compound can be monitored over time under various stress conditions to determine the rate of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Possible Cause Recommended Solution
Loss of inhibitory activity in an enzymatic assay Degradation of this compound in the assay buffer.- Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.- Ensure the pH of the assay buffer is within a stable range for the compound (near neutral pH is generally recommended).- Minimize the incubation time of the compound in the assay buffer before initiating the reaction.
Inconsistent results between experiments - Inconsistent storage and handling of this compound solutions.- Use of different batches of solvents or buffers.- Strictly adhere to the recommended storage conditions.- Use high-purity, fresh solvents and buffers for all experiments.- Prepare a large batch of stock solution to be used across a series of experiments to minimize variability.
Precipitation of the compound in aqueous buffer This compound has limited aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer.- Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all samples.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.- Protect solutions from light by using amber vials or covering them with aluminum foil.- Prepare solutions fresh and use them promptly.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a method to assess the stability of this compound and separate it from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure for Forced Degradation Study:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the developed HPLC method and compare the chromatograms to that of an unstressed control sample.

Visualizations

Lipid A Biosynthesis Pathway and LpxH Inhibition

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the step inhibited by this compound.

Lipid_A_Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxyacyl-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R)-3-hydroxyacyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxB, LpxK, KdtA LpxH LpxH LpxH_IN_AZ1 This compound LpxH_IN_AZ1->LpxH Inhibits

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the steps to evaluate the stability of this compound under various conditions.

Stability_Workflow start Prepare this compound Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24 hours) stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Peak Area of Intact this compound analysis->data end Determine Degradation Rate data->end

Caption: A generalized workflow for conducting a forced degradation study of this compound.

Improving the in vivo stability and pharmacokinetics of LpxH-IN-AZ1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LpxH-IN-AZ1 (also known as AZ1), a pioneering inhibitor of the bacterial enzyme LpxH. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development efforts to improve the in vivo stability and pharmacokinetics of this compound series.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (AZ1) is a sulfonyl piperazine compound that was the first identified inhibitor of LpxH, a crucial enzyme in the lipid A biosynthetic pathway in many Gram-negative bacteria.[1][2] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce lipid X and UMP.[2][3] By inhibiting LpxH, AZ1 disrupts the formation of lipopolysaccharide (LPS), a vital component of the outer membrane of Gram-negative bacteria, leading to bacterial cell death.[3][4]

Q2: Why does this compound show poor activity against wild-type E. coli?

A2: this compound's lack of potent activity against wild-type E. coli is primarily attributed to two main factors: limited outer membrane permeability and susceptibility to efflux pumps.[4] The compound struggles to penetrate the robust outer membrane of E. coli to reach its periplasmic target, LpxH. Additionally, once inside the bacterium, it is actively transported out by efflux pumps like the TolC system.[5] Activity is typically observed in E. coli strains with compromised outer membranes or deleted efflux pumps.[2][4][5]

Q3: What are the main challenges in developing this compound into a viable drug?

A3: The primary challenges with the AZ1 scaffold include:

  • Limited Spectrum of Activity: As mentioned, its activity against key pathogens like wild-type E. coli is weak.[4][6]

  • Poor Physicochemical Properties: Analogs of AZ1 have been reported to suffer from low solubility.[6]

  • Metabolic Instability: This leads to rapid clearance from the body, limiting in vivo efficacy.[6]

  • High Plasma Protein Binding: Extensive binding to plasma proteins reduces the concentration of free, active drug available to act on the bacterial target.[6]

Q4: Have more potent analogs of this compound been developed?

A4: Yes, significant progress has been made in developing more potent analogs with improved properties. For example, JH-LPH-33, a chloro-substituted analog, shows dramatically improved potency against K. pneumoniae LpxH and enhanced antibacterial activity.[5] More recently, compounds like EBL-3647 and EBL-3599 have been developed with potent in vivo activity against E. coli and K. pneumoniae in mouse infection models.[6]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and its analogs.

Problem 1: High Minimum Inhibitory Concentration (MIC) values against wild-type strains.
Possible Cause Troubleshooting Suggestion
Poor outer membrane permeability. Test the compound against strains with a compromised outer membrane (e.g., yhjDΔkdtA mutants) to confirm target engagement.[4] Consider co-administration with an outer membrane permeabilizer like polymyxin B nonapeptide (PMBN), though this is primarily a research tool.[4]
Efflux pump activity. Use efflux pump knockout strains (e.g., ΔtolC) to determine if your compound is a substrate for these pumps.[5]
Compound degradation. Ensure the stability of your compound in the assay medium over the incubation period. Check for precipitation.
High protein binding in media. If using media with high serum content, consider the impact of protein binding. Determine the MIC in the presence and absence of serum to quantify this effect.[6]
Problem 2: Low efficacy in in vivo models despite good in vitro potency.
Possible Cause Troubleshooting Suggestion
Poor pharmacokinetics (PK). Conduct a pilot PK study to determine the compound's half-life, clearance, and exposure levels. The compound may be cleared too rapidly to maintain concentrations above the MIC.[6]
Metabolic instability. Perform in vitro metabolic stability assays using liver microsomes to assess the compound's susceptibility to metabolism.[6]
High plasma protein binding. Measure the fraction of unbound drug in the plasma of the animal model species. High protein binding can severely limit the free drug available to fight the infection.[6]
Poor solubility. Assess the solubility of the compound in the formulation vehicle. Poor solubility can lead to low absorption and bioavailability.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its improved analogs.

Table 1: In Vitro Inhibitory Activity of LpxH Inhibitors

CompoundTarget EnzymeIC50 (µM)OrganismReference
This compound LpxH0.36K. pneumoniae[5][7]
LpxH0.14E. coli[5][7]
JH-LPH-33 LpxH0.026K. pneumoniae[5][7]
LpxH0.046E. coli[5][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of LpxH Inhibitors

CompoundOrganismMIC (µg/mL)NotesReference
This compound K. pneumoniae (wild-type)>64[4]
JH-LPH-33 K. pneumoniae (wild-type)1.6[4]
EBL-3647 E. coli & K. pneumoniae4Strains used in in vivo efficacy studies[6]
EBL-3599 E. coli & K. pneumoniae4Strains used in in vivo efficacy studies[6]

Table 3: Pharmacokinetic Parameters of Improved LpxH Inhibitors in Mice

CompoundDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)T1/2 (h)RouteReference
EBL-3647 50~10~20~2Subcutaneous[6] (Estimated from graph)
EBL-3599 50~8~18~2.5Subcutaneous[6] (Estimated from graph)

Experimental Protocols

LpxH Enzyme Activity Assay (LpxE-Coupled Malachite Green Assay)

This non-radioactive, colorimetric assay is suitable for determining the IC50 of LpxH inhibitors.

Principle: LpxH converts UDP-diacylglucosamine (UDP-DAGn) to lipid X. The subsequent addition of the phosphatase LpxE removes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi). The released Pi is then quantified using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Materials:

  • Purified LpxH enzyme

  • Purified LpxE enzyme

  • UDP-DAGn (substrate)

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • This compound or analog dissolved in DMSO

  • Malachite Green Reagent

Procedure:

  • Prepare two reaction mixtures.

    • Mixture A (Substrate): Assay buffer containing 100 µM UDP-DAGn.

    • Mixture B (Enzyme + Inhibitor): Assay buffer containing LpxH (e.g., 10 ng/mL) and the desired concentration of the inhibitor.

  • Pre-incubate both mixtures separately at 37°C for 10 minutes.

  • To initiate the reaction, add an equal volume of Mixture B to Mixture A.

  • Incubate at 37°C for a set time (e.g., 20 minutes).

  • Stop the LpxH reaction and start the LpxE reaction by adding purified LpxE. Incubate for a further 20 minutes at 37°C.

  • Terminate the LpxE reaction by adding the Malachite Green Reagent.

  • After color development (approximately 1 minute), measure the absorbance at 620 nm.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Principle: Equilibrium dialysis is a widely accepted method to determine the fraction of a compound that is unbound to plasma proteins. The method involves dialyzing a plasma sample containing the test compound against a protein-free buffer. The unbound compound freely passes through a semipermeable membrane until equilibrium is reached.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Plasma from the species of interest (e.g., mouse, human)

  • Phosphate-buffered saline (PBS)

  • This compound or analog

  • LC-MS/MS system for analysis

Procedure:

  • Spike the test compound into plasma at a final concentration of, for example, 1-5 µM.

  • Add the plasma-compound mixture to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

  • Incubate the sealed unit at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the system to reach equilibrium.

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • To avoid analytical artifacts, mix the plasma aliquot with an equal volume of clean buffer, and the buffer aliquot with an equal volume of blank plasma (matrix matching).

  • Precipitate the proteins by adding a solvent like acetonitrile, often containing an internal standard.

  • Centrifuge to pellet the precipitated protein and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculate the fraction unbound (fu) using the formula: fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

In Vivo Efficacy (Mouse Peritonitis Model)

Principle: This model assesses the ability of an antibacterial agent to reduce the bacterial load in a systemic infection. Mice are infected intraperitoneally with a pathogenic bacterial strain, and then treated with the test compound.

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or ICR strain)

  • Pathogenic bacterial strain (e.g., E. coli or K. pneumoniae)

  • Hog gastric mucin (to enhance infectivity)

  • This compound or analog formulated in a suitable vehicle

  • Saline and appropriate anesthetics/analgesics

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase and prepare the inoculum in saline, often mixed with mucin (e.g., 3-5% w/v) to a final concentration of approximately 10⁷ CFU/mL.

  • Induce peritonitis by intraperitoneally injecting the mice with the bacterial inoculum (e.g., 0.1-0.2 mL).

  • At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., subcutaneous or intravenous). Include a vehicle control group.

  • At a defined endpoint (e.g., 24 hours post-treatment), humanely euthanize the mice.

  • Collect blood and/or peritoneal lavage fluid.

  • Perform serial dilutions of the collected fluids and plate on appropriate agar to determine the bacterial count (CFU/mL).

  • Efficacy is determined by comparing the bacterial load in the treated groups to the vehicle control group.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the study of this compound.

Lipid_A_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA, LpxC, LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH LpxH_edge LpxH_edge LPS Lipopolysaccharide (LPS) Lipid_X->LPS LpxB, LpxK, etc. AZ1 This compound AZ1->LpxH_edge

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay LpxH Enzyme Assay (Determine IC50) MIC_Assay MIC Assay vs. WT & Mutant Strains Enzyme_Assay->MIC_Assay ADME_Assays In Vitro ADME Assays (Metabolic Stability, PPB) MIC_Assay->ADME_Assays PK_Study Pharmacokinetic (PK) Study in Mice ADME_Assays->PK_Study Select Candidate for In Vivo Testing Efficacy_Study Efficacy Study (Mouse Peritonitis Model) PK_Study->Efficacy_Study

Caption: General workflow for evaluating LpxH inhibitors.

References

Refining the synthesis of LpxH-IN-AZ1 for higher yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of LpxH-IN-AZ1, a sulfonyl piperazine-based inhibitor of the lipid A biosynthesis enzyme LpxH.[1][2] This resource is intended to facilitate higher yields and purity for professionals in drug development and related scientific fields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.

Problem Potential Cause Suggested Solution
Low yield in the coupling of N-phenyl-substituted piperazines to N-acyl indoline sulfonyl chlorides Incomplete reaction; degradation of starting materials or product.Ensure anhydrous reaction conditions as sulfonyl chlorides are sensitive to moisture. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Use of a non-nucleophilic base like triethylamine (Et3N) is common, ensure its quality and appropriate stoichiometry.[3]
Formation of multiple spots on TLC after the coupling reaction, indicating side products Presence of impurities in starting materials; side reactions such as desulfonylation or reactions involving other functional groups.Purify starting materials (piperazine and sulfonyl chloride) before the reaction. Column chromatography is often necessary for purification of the final product. Consider adjusting the reaction temperature; lower temperatures may reduce side product formation.
Difficulty in purifying the final product Co-elution of impurities with the desired product during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider alternative purification methods such as preparative HPLC or crystallization.
Inconsistent biological activity (LpxH inhibition) of synthesized batches Presence of residual impurities that may interfere with the assay; degradation of the compound.Ensure high purity of the final compound using techniques like NMR, LC-MS, and elemental analysis. Store the compound under appropriate conditions (cool, dry, and protected from light) to prevent degradation.
Low potency of synthesized AZ1 analogs The specific structural modifications may not be favorable for binding to LpxH.The structure-activity relationship (SAR) for LpxH inhibitors is sensitive. Modifications to the trifluoromethyl-substituted phenyl ring and the N-acetyl indoline group can significantly impact activity. For instance, replacing the trifluoromethyl group with other functionalities like halogens or alkyl groups can alter inhibitory effects.[3] Analogs with pyridine rings at ortho-positions to the piperazine ring have shown enhanced potency.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound (AZ1)?

A1: The synthesis of AZ1 and its analogs typically involves the coupling of a substituted N-phenyl piperazine with an N-acyl indoline sulfonyl chloride.[3] This modular approach allows for the synthesis of a variety of analogs by modifying either the piperazine or the indoline moiety.

Q2: What are the key structural features of AZ1 for its inhibitory activity?

A2: AZ1 is a sulfonyl piperazine-based inhibitor.[1] Its structure includes a trifluoromethyl-substituted phenyl ring and an N-acetyl indoline group connected by a central sulfonyl piperazine linker.[3] The indoline ring is situated near the active site of LpxH, while the N-CF3-phenyl substituted piperazine group extends into the acyl chain-binding chamber of the enzyme.[2]

Q3: How can the potency of AZ1 be improved?

A3: Studies have shown that modifications to the AZ1 scaffold can enhance its potency. For example, introducing a chloro group at the meta-position of the phenyl ring led to the design of JH-LPH-33, a more potent inhibitor.[4][5] Replacing the phenyl ring with a pyridine ring, particularly with nitrogen at the ortho-position, has also been shown to dramatically enhance LpxH inhibition.[4][5]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Q5: What is the mechanism of action of this compound?

A5: this compound inhibits LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[4][6][7] Inhibition of LpxH disrupts the formation of the outer membrane, leading to an accumulation of toxic lipid A intermediates and ultimately bacterial cell death.[5]

Experimental Protocols

A generalized experimental protocol for the key coupling step is provided below. For detailed procedures, please refer to the supporting information of the cited literature.

General Procedure for the Coupling of Phenyl Piperazine and Indoline Sulfonyl Chloride:

  • To a solution of the respective N-phenyl-substituted piperazine in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the N-acyl indoline sulfonyl chloride in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS monitoring (typically several hours to overnight).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

Table 1: LpxH Inhibitory Activity of AZ1 and Select Analogs

CompoundModification from AZ1IC₅₀ (µM) vs. K. pneumoniae LpxHIC₅₀ (µM) vs. E. coli LpxHReference
AZ1 -0.360.14[8]
JH-LPH-28 Fluoro-substitution on the phenyl ring0.110.083[8]
JH-LPH-33 Chloro-substitution on the phenyl ring0.0260.046[8]
JH-LPH-86 Phenyl ring replaced with an ortho-nitrogen pyridine ring0.085-[4][5]
JH-LPH-90 Phenyl ring replaced with an ortho-nitrogen pyridine ring0.112-[4][5]

Note: IC₅₀ values can vary slightly between different studies and assay conditions.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A N-Phenyl-substituted Piperazine C Coupling Reaction (Anhydrous Solvent, Base) A->C B N-Acyl Indoline Sulfonyl Chloride B->C D Quenching & Extraction C->D Crude Product E Column Chromatography D->E F This compound (or Analog) E->F Purified Product

Caption: A generalized workflow for the synthesis of this compound.

LpxH_Inhibition_Pathway cluster_pathway Lipid A Biosynthesis (Raetz Pathway) cluster_inhibition Inhibition Mechanism cluster_outcome Bacterial Cell Fate UDP_DAG UDP-2,3-diacylglucosamine Lipid_X Lipid X UDP_DAG->Lipid_X LpxH LPS Lipopolysaccharide (LPS) Lipid_X->LPS Subsequent Steps Accumulation Toxic Intermediate Accumulation OM Outer Membrane Integrity LPS->OM AZ1 This compound AZ1->Lipid_X Inhibits LpxH AZ1->Accumulation Disruption Outer Membrane Disruption Accumulation->Disruption Death Bacterial Cell Death Disruption->Death

Caption: The inhibitory effect of this compound on the Lipid A biosynthesis pathway.

References

Validation & Comparative

LpxH Inhibitors: A Comparative Analysis of LpxH-IN-AZ1 and JH-LPH-33

Author: BenchChem Technical Support Team. Date: November 2025

In the urgent quest for novel antibiotics to combat multidrug-resistant Gram-negative bacteria, the lipid A biosynthesis pathway has emerged as a promising target. A key enzyme in this pathway, UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), is essential for the viability of many pathogenic bacteria. This guide provides a detailed comparative analysis of two notable LpxH inhibitors: LpxH-IN-AZ1 (also known as AZ1) and its rationally designed analog, JH-LPH-33.

Introduction to LpxH and its Inhibition

LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is the hydrophobic anchor of lipopolysaccharides (LPS), which form the outer leaflet of the outer membrane of Gram-negative bacteria, providing a formidable barrier against many antibiotics.[1][2] Inhibition of LpxH not only halts the production of lipid A, a vital component for bacterial survival, but also leads to the accumulation of toxic intermediates, resulting in an independent mechanism of bacterial killing.[1][3][4][5][6] This dual mechanism makes LpxH an attractive target for new antibacterial agents.[2]

This compound, a sulfonyl piperazine compound, was the first identified inhibitor of LpxH.[1] While it showed promise, its antibiotic activity was modest.[1] Building on the structural and dynamic insights from AZ1, JH-LPH-33 was developed as a more potent analog with significantly enhanced enzymatic inhibition and antibacterial activity.[1][3][4]

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and JH-LPH-33, highlighting the superior potency of the latter.

Table 1: In Vitro LpxH Inhibition (IC50)

CompoundTarget EnzymeIC50 (µM)
This compoundKlebsiella pneumoniae LpxH0.36[7][8]
Escherichia coli LpxH0.14[7][9][8]
JH-LPH-33Klebsiella pneumoniae LpxH0.026[8]
Escherichia coli LpxH0.046[10]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)
This compoundKlebsiella pneumoniae>64[3][4][6]
JH-LPH-33Klebsiella pneumoniae1.6[3][4][6][8]
Escherichia coli>64[10]

Mechanism of Action and Structural Insights

Both this compound and JH-LPH-33 are sulfonyl piperazine analogs that function by inhibiting LpxH.[7][10][11] Structural studies have revealed that these inhibitors bind to the L-shaped acyl chain-binding chamber of the LpxH enzyme.[12] JH-LPH-33 was designed based on the observation of two distinct conformations of AZ1 when bound to LpxH.[3][4] The addition of a chloro group in JH-LPH-33 was found to significantly enhance its potency compared to AZ1.[3][4][8]

Signaling Pathway and Experimental Workflow

To understand the context of LpxH inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

LpxH_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-(3-O-acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-(3-O-acyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_DAGn->Lipid_X LpxH DSMP Disaccharide-1-P (DSMP) UDP_DAGn->DSMP LpxB Lipid_X->DSMP LpxB Lipid_A Lipid A DSMP->Lipid_A LpxK, WaaA LPS Lipopolysaccharide (LPS) Lipid_A->LPS LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK, WaaA Inhibitor This compound or JH-LPH-33 Inhibitor->LpxH

Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibitory action of this compound and JH-LPH-33 on the LpxH enzyme.

Experimental_Workflow cluster_invitro In Vitro Enzyme Inhibition Assay cluster_invivo In Vivo Antibacterial Activity Assay start_vitro Prepare reaction mixture: LpxH enzyme, buffer, MnCl₂, DTT, detergent add_inhibitor Add LpxH inhibitor (this compound or JH-LPH-33) at various concentrations start_vitro->add_inhibitor add_substrate Add substrate (UDP-DAGn) to initiate reaction add_inhibitor->add_substrate couple_enzyme Couple with LpxE enzyme add_substrate->couple_enzyme detect_product Detect inorganic phosphate product (e.g., Malachite Green assay) couple_enzyme->detect_product calc_ic50 Calculate IC₅₀ values detect_product->calc_ic50 start_vivo Prepare bacterial culture (e.g., K. pneumoniae) add_compound Add serial dilutions of LpxH inhibitor to culture start_vivo->add_compound incubate Incubate at 37°C add_compound->incubate measure_growth Measure bacterial growth (e.g., OD₆₀₀) incubate->measure_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_growth->determine_mic

Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of LpxH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the characterization of this compound and JH-LPH-33.

LpxE-Coupled LpxH Activity Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the LpxH enzyme.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, and 10% DMSO.

  • Inhibitor and Enzyme Incubation : The LpxH enzyme (e.g., 5-10 ng/mL of E. coli or K. pneumoniae LpxH) is incubated with varying concentrations of the inhibitor (this compound or JH-LPH-33).

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, UDP-DAGn (typically 100 µM).

  • Coupled Reaction : The reaction is coupled with the LpxE enzyme, which facilitates the detection of the reaction product.

  • Detection : The amount of inorganic phosphate produced is quantified, often using a malachite green-based colorimetric assay.

  • IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of LpxH activity (IC50) is calculated from dose-response curves.[8][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture : A standardized inoculum of the test bacterium (e.g., K. pneumoniae) is prepared in a suitable growth medium.

  • Serial Dilutions : Serial dilutions of the test compound (this compound or JH-LPH-33) are prepared in a 96-well microtiter plate.

  • Inoculation : The bacterial inoculum is added to each well containing the diluted compound.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Growth Assessment : Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) or by visual inspection for turbidity.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Conclusion

The comparative analysis of this compound and JH-LPH-33 clearly demonstrates the successful application of structure-based drug design in developing more potent enzyme inhibitors. JH-LPH-33 exhibits a significant improvement in both in vitro LpxH inhibition and in vivo antibacterial activity against Klebsiella pneumoniae when compared to its parent compound, this compound.[1][3][4][6][8] This highlights the potential of targeting the LpxH enzyme in the ongoing effort to develop novel antibiotics against challenging Gram-negative pathogens. Further optimization of this class of compounds may lead to the development of clinically viable drugs.

References

A Comparative Analysis of LpxH-IN-AZ1 and its Pyridine-Containing Derivatives as Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of antibiotics with novel mechanisms of action. A promising target for such drugs is the lipid A biosynthesis pathway, which is essential for the integrity of the bacterial outer membrane.[1] LpxH, a key enzyme in this pathway, has become a focal point for inhibitor development.[1][2] This guide provides a detailed comparison of the pioneering LpxH inhibitor, LpxH-IN-AZ1 (commonly referred to as AZ1), and its more potent pyridine-containing derivatives, supported by experimental data and protocols.

The Raetz Pathway of Lipid A Biosynthesis: The Role of LpxH

The biosynthesis of lipid A in Gram-negative bacteria occurs via the multi-enzyme Raetz pathway.[3] LpxH, a UDP-2,3-diacylglucosamine pyrophosphohydrolase, catalyzes the fourth and first membrane-associated step in this pathway.[4][5] It hydrolyzes UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP.[3][4] Inhibition of LpxH not only halts the production of lipid A, a critical component of the outer membrane, but can also lead to the accumulation of toxic intermediates, providing a dual mechanism for bacterial killing.[2][5] This makes LpxH an attractive target for the development of new antibiotics.[2]

Raetz_Pathway cluster_pathway Raetz Pathway (Simplified) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Intermediate1 UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->Intermediate1 LpxC LpxC Intermediate1->LpxC Intermediate2 UDP-3-O-(R-3-OH-C14)-GlcN LpxC->Intermediate2 LpxD LpxD Intermediate2->LpxD UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LipidX Lipid X LpxH->LipidX LpxB LpxB LipidX->LpxB DSMP Disaccharide-1-P (DSMP) LpxB->DSMP Further_Steps Further enzymatic steps (LpxK, KdtA, LpxL, LpxM) DSMP->Further_Steps Lipid_A Lipid A Further_Steps->Lipid_A Inhibitor AZ1 & Pyridine Derivatives Inhibitor->LpxH

Caption: Simplified Raetz pathway for Lipid A biosynthesis highlighting LpxH inhibition.

Comparative Efficacy: this compound vs. Pyridine Derivatives

Recent studies have focused on modifying the trifluoromethyl-substituted phenyl ring of AZ1 to enhance its inhibitory activity. Replacing this ring with heteroaromatic rings, particularly pyridine, has yielded derivatives with significantly improved potency.[6][7] The position of the nitrogen atom within the pyridine ring is critical for this enhancement, with ortho-substituted compounds demonstrating the most substantial gains in efficacy.[6][7]

In Vitro LpxH Inhibition (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the in vitro potency of a compound against its target enzyme. The data below shows that pyridine derivatives, specifically those with nitrogen at the ortho-position to the piperazine ring (JH-LPH-86 and JH-LPH-90), are significantly more potent than the parent compound AZ1.[6][7] Conversely, derivatives with nitrogen at the meta or para positions are less effective.[6][7]

CompoundCore Structure ModificationLpxH IC₅₀ (nM)Fold Improvement vs. AZ1
AZ1 Phenyl (Reference)360-
JH-LPH-86 Pyridine (ortho-N)854.2x
JH-LPH-90 Pyridine (ortho-N)1123.2x
JH-LPH-89 Pyridine (meta-N)2464~7x weaker
JH-LPH-88 Pyridine (para-N)3182~9x weaker
JH-LPH-93 Pyrimidine1003.6x

Data sourced from studies on Klebsiella pneumoniae LpxH.[6][7]

Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The improved enzymatic inhibition of the ortho-pyridine derivatives translates to enhanced antibiotic activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae.

CompoundMIC against K. pneumoniae (µg/mL)
AZ1 >64
JH-LPH-33 1.6
JH-LPH-86 12.5
JH-LPH-90 25
JH-LPH-107 0.04

Note: JH-LPH-33 is a disubstituted derivative of AZ1, and JH-LPH-107 is a further optimized pyridine-containing derivative, demonstrating the potential of this chemical scaffold.[3][6][7]

Experimental Protocols & Workflows

The following are standardized methods used to evaluate the efficacy of LpxH inhibitors.

LpxH Enzymatic Assay Protocol

An LpxE-coupled malachite green assay is frequently used to measure LpxH activity by detecting the release of inorganic phosphate.[8][9]

Methodology:

  • Reaction Preparation : Two separate mixtures are prepared.

    • Mixture 1 (Substrate) : Contains buffer (20 mM Tris-HCl, pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate, UDP-DAGn.[8]

    • Mixture 2 (Enzyme/Inhibitor) : Contains the same buffer with LpxH enzyme (e.g., 20 ng/mL) and the test inhibitor at twice the final desired concentration.[8]

  • Pre-incubation : Both mixtures are pre-incubated separately at 37°C for 10 minutes.[8]

  • Reaction Initiation : Equal volumes of Mixture 1 and Mixture 2 are combined to start the reaction. The final concentrations are halved (e.g., 100 µM substrate, 10 ng/mL enzyme).[8]

  • Coupled Reaction : The product of the LpxH reaction, UMP, is converted by the coupling enzyme LpxE (or a similar phosphatase) to release inorganic phosphate (Pi).

  • Detection : The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the released Pi.

  • Measurement : The absorbance is read at a specific wavelength (e.g., 620-650 nm) to quantify the amount of Pi produced, which is proportional to LpxH activity. The IC₅₀ is determined by measuring activity across a range of inhibitor concentrations.

Enzymatic_Assay_Workflow cluster_workflow LpxE-Coupled Enzymatic Assay Workflow prep Prepare Reagents (Substrate Mix & Enzyme/Inhibitor Mix) pre_incubate Pre-incubate Separately (37°C) prep->pre_incubate initiate Combine Mixes to Initiate Reaction pre_incubate->initiate lpxh_reaction LpxH Reaction: UDP-DAGn → Lipid X + UMP initiate->lpxh_reaction lpxe_reaction LpxE Coupled Reaction: UMP → Uridine + Pi lpxh_reaction->lpxe_reaction detect Add Malachite Green Reagent lpxe_reaction->detect measure Measure Absorbance (Quantify Pi) detect->measure analyze Calculate % Inhibition & Determine IC₅₀ measure->analyze

Caption: Workflow for the LpxE-coupled malachite green assay to determine LpxH IC₅₀.
Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Methodology:

  • Culture Preparation : An overnight bacterial culture (e.g., K. pneumoniae) is diluted in cation-adjusted Mueller-Hinton broth to a standard density (e.g., OD₆₀₀ of 0.006).[8]

  • Serial Dilution : The test compounds (AZ1 and derivatives) are serially diluted across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation : The diluted bacterial suspension is added to each well containing the test compound.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.[8]

  • Growth Assessment : After incubation, bacterial growth is assessed. This can be done visually or by adding a viability indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which changes color in the presence of metabolic activity.[8]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_mic_flow Broth Microdilution MIC Assay Workflow start_culture Prepare Overnight Bacterial Culture dilute_culture Dilute Culture to Standard Density start_culture->dilute_culture inoculate Inoculate Wells with Diluted Bacteria dilute_culture->inoculate prepare_plate Serially Dilute Inhibitors in 96-Well Plate prepare_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate assess_growth Assess Bacterial Growth (e.g., Add MTT Indicator) incubate->assess_growth determine_mic Determine MIC Value (Lowest concentration with no growth) assess_growth->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) values.

Structure-Activity Relationship (SAR) Insights

The enhanced potency of ortho-substituted pyridinyl compounds is attributed to improved interactions within the LpxH binding pocket.[6][10] Structural and computational analyses suggest that replacing the phenyl ring of AZ1 with a pyridine ring alters the electronic and steric properties of the inhibitor. This modification leads to a more favorable, lower-energy interaction with key residues in the LpxH enzyme, such as phenylalanine 141 (F141), thereby strengthening the binding of the inhibitor.[6]

SAR_Logic cluster_sar Structure-Activity Relationship Logic AZ1 AZ1 Scaffold (Phenyl Ring) Modification Modification: Replace Phenyl with Pyridine AZ1->Modification Ortho Ortho-N Position Modification->Ortho positioning MetaPara Meta/Para-N Position Modification->MetaPara positioning Interaction Enhanced Interaction with LpxH (e.g., F141) Ortho->Interaction Repulsion Unfavorable Interaction or Steric Clash MetaPara->Repulsion Potency_Up Increased Potency (Lower IC₅₀) Interaction->Potency_Up Potency_Down Decreased Potency (Higher IC₅₀) Repulsion->Potency_Down

References

Validating LpxH as the Primary Target of LpxH-IN-AZ1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LpxH-IN-AZ1 and its analogues, offering supporting experimental data to validate LpxH as their primary target. The information is presented in a clear, structured format to facilitate understanding and further research.

LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, is a critical enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2] Lipid A is an essential component of the outer membrane lipopolysaccharide (LPS), making LpxH an attractive target for the development of novel antibiotics.[2][3] this compound, also known as AZ1, was identified as a potent inhibitor of this enzyme.[2] This guide delves into the experimental evidence supporting LpxH as the target of AZ1 and compares its activity with that of its more potent derivatives.

The Raetz Pathway of Lipid A Biosynthesis

The biosynthesis of lipid A, a crucial process for the survival of most Gram-negative bacteria, occurs via the Raetz pathway. LpxH catalyzes the fourth step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine monophosphate (UMP).[2][4] Inhibition of LpxH disrupts this essential pathway, leading to bacterial cell death.[5][6]

Raetz_Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH DSMP Disaccharide-1-P Lipid_X->DSMP LpxB Lipid_IVA Lipid IVA DSMP->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL LpxL LpxM LpxM AZ1 This compound & derivatives AZ1->LpxH

Figure 1. The Raetz Pathway of Lipid A Biosynthesis and the Site of LpxH Inhibition.

Comparative Efficacy of LpxH Inhibitors

Following the discovery of this compound, subsequent research focused on developing more potent analogues. The JH-LPH series, in particular, has shown significant improvements in both enzymatic inhibition and whole-cell activity. The following tables summarize the in vitro potency (IC50) and minimum inhibitory concentrations (MIC) of this compound and its key derivatives against LpxH from Escherichia coli and Klebsiella pneumoniae.

Table 1: In Vitro Inhibition of LpxH (IC50, µM)

CompoundE. coli LpxH IC50 (µM)K. pneumoniae LpxH IC50 (µM)
This compound0.140.36[7]
JH-LPH-330.046[7]0.026[7]
JH-LPH-92-0.0046[8]
JH-LPH-97-0.0076[8]
JH-LPH-1060.000058[8]0.000044[8]
JH-LPH-1070.00013[8]0.00013[8]

Table 2: Whole-Cell Antibacterial Activity (MIC, µg/mL)

CompoundE. coli (Wild-Type) MIC (µg/mL)K. pneumoniae (Wild-Type) MIC (µg/mL)
This compound>64[5]>64[5]
JH-LPH-33>64[7]1.6[7]
JH-LPH-86-0.25[9]
JH-LPH-92-0.08[8]
JH-LPH-97>16[8]0.10[8]
JH-LPH-1070.31[8]0.04[8]

The data clearly demonstrates that while this compound is a potent inhibitor of the LpxH enzyme, it lacks significant whole-cell activity against wild-type bacteria, likely due to issues with permeability or efflux.[5][10] In contrast, derivatives such as JH-LPH-33 and the later generation JH-LPH-107 show markedly improved antibacterial efficacy, with JH-LPH-107 exhibiting potent activity against both E. coli and K. pneumoniae.[8]

Experimental Protocols

The validation of LpxH as the target of these inhibitors relies on robust biochemical and microbiological assays.

LpxE-Coupled Malachite Green Assay for LpxH Activity

This assay provides a non-radioactive, colorimetric method to measure LpxH activity.[11] It relies on a coupled enzyme reaction where the product of the LpxH reaction, lipid X, is further processed by the phosphatase LpxE to release inorganic phosphate, which is then quantified.

LpxE_Assay_Workflow cluster_reaction Reaction Mixture UDP_DAGn UDP-DAGn (Substrate) Incubation1 Incubate at 30°C UDP_DAGn->Incubation1 LpxH_enzyme LpxH Enzyme LpxH_enzyme->Incubation1 Inhibitor LpxH Inhibitor (e.g., AZ1) Inhibitor->Incubation1 LpxH_reaction LpxH Reaction: UDP-DAGn → Lipid X + UMP Incubation1->LpxH_reaction LpxE_enzyme Add LpxE Enzyme LpxH_reaction->LpxE_enzyme Incubation2 Incubate LpxE_enzyme->Incubation2 LpxE_reaction LpxE Reaction: Lipid X → 2,3-diacyl-GlcN + Pi Incubation2->LpxE_reaction Malachite_Green Add Malachite Green Reagent LpxE_reaction->Malachite_Green Color_Development Color Development Malachite_Green->Color_Development Measurement Measure Absorbance at 620 nm Color_Development->Measurement

Figure 2. Workflow for the LpxE-Coupled Malachite Green Assay.

Protocol:

  • Prepare a reaction mixture containing Tris buffer, BSA, Triton X-100, MnCl2, DTT, and the LpxH substrate UDP-DAGn.[12]

  • Add the LpxH inhibitor at various concentrations.

  • Initiate the reaction by adding the LpxH enzyme and incubate.

  • Stop the LpxH reaction and initiate the second reaction by adding the LpxE enzyme.

  • Incubate to allow for the conversion of lipid X to 2,3-diacyl-GlcN and inorganic phosphate (Pi).

  • Add a malachite green solution to the reaction mixture.

  • Measure the absorbance at 620 nm to quantify the amount of released phosphate, which is proportional to LpxH activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][12]

Protocol:

  • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The collective evidence strongly supports LpxH as the primary target of this compound and its more advanced analogues. While AZ1 itself demonstrates potent enzymatic inhibition, its lack of whole-cell activity highlights the challenges of compound penetration and efflux in Gram-negative bacteria. The development of the JH-LPH series, with significantly improved MIC values, showcases successful structure-activity relationship studies that have overcome these initial limitations. These findings validate LpxH as a promising target for novel antibacterial agents and provide a clear path for the continued development of this important class of inhibitors.

References

Comparative Analysis of LpxH-IN-AZ1's Metalloenzyme Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metalloenzyme inhibitor LpxH-IN-AZ1, focusing on its target specificity and the potential for cross-reactivity with other metalloenzymes. While comprehensive public data on its selectivity against a broad panel of metalloenzymes is limited, this document synthesizes available information on its on-target potency and discusses potential off-target interactions based on its mechanism and structural analogs.

Introduction to this compound

This compound, commonly referred to as AZ1 in scientific literature, is a pioneering sulfonyl piperazine inhibitor targeting the enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH).[1][2][3] LpxH is a crucial metalloenzyme in the Raetz pathway for lipid A biosynthesis, an essential process for constructing the outer membrane of most Gram-negative bacteria.[1] The enzyme contains a di-manganese (Mn²⁺) cluster at its active site, which is vital for its catalytic function.[1] By inhibiting LpxH, AZ1 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death. This makes LpxH a promising target for novel antibiotics to combat multidrug-resistant Gram-negative pathogens.[2][4][5]

The inhibition of metalloenzymes often raises concerns about selectivity, as many inhibitors function by chelating the catalytic metal ions. This can lead to unintended inhibition of other metalloenzymes in the host, causing off-target effects. While AZ1 itself does not possess a classical metal-binding group, some of its more potent derivatives have been engineered to include moieties like hydroxamic acid to chelate the di-manganese cluster.[1] Although this can enhance potency, it also increases the theoretical risk of cross-reactivity with host metalloenzymes. Researchers have suggested, however, that the unique lipid-binding characteristics of LpxH could be leveraged to ensure inhibitor specificity and minimize these off-target effects.[1]

Data Presentation: On-Target Potency of this compound and Analogs

Currently, there is a lack of publicly available data from broad-panel screening of this compound against a diverse range of metalloenzymes. The following table summarizes the reported on-target inhibitory activity of AZ1 and some of its key derivatives against LpxH from different bacterial species. This data highlights the compound's potency against its intended target.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference(s)
This compound K. pneumoniae LpxH360~145[2][6]
This compound E. coli LpxH140-
JH-LPH-33 K. pneumoniae LpxH26~10[6]
JH-LPH-86 K. pneumoniae LpxH85-[2]
JH-LPH-90 K. pneumoniae LpxH112-[2]
JH-LPH-106 K. pneumoniae LpxH0.0440.02-0.05[2][7]
JH-LPH-106 E. coli LpxH0.0580.02-0.05[2][7]
JH-LPH-107 K. pneumoniae LpxH0.130.02-0.05[2][7]
JH-LPH-107 E. coli LpxH0.130.02-0.05[2][7]

Visualizations

Lipid A Biosynthesis Pathway and LpxH Inhibition

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_acyl_GlcN UDP-2-(C14)-3-O-(R-3-OH-C14)-GlcN LpxD->UDP_2_acyl_3_acyl_GlcN LpxH LpxH UDP_2_acyl_3_acyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Disaccharide Disaccharide-1-P LpxB->Disaccharide LpxK LpxK Disaccharide->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA AZ1 This compound Inhibition AZ1->Inhibition Inhibition->LpxH

Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibition of LpxH by this compound.

General Workflow for Metalloenzyme Cross-reactivity Screening

Cross_Reactivity_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Inhibitor Test Inhibitor (this compound) Assay Biochemical Activity Assays Inhibitor->Assay PrimaryTarget Primary Target (LpxH) PrimaryTarget->Assay Panel Panel of Metalloenzymes (e.g., MMPs, HDACs, CAs) Panel->Assay DoseResponse Dose-Response Curves Assay->DoseResponse IC50 Calculate IC₅₀ for each enzyme DoseResponse->IC50 Selectivity Determine Selectivity Index (IC₅₀ off-target / IC₅₀ on-target) IC50->Selectivity Conclusion Assess Cross-Reactivity Profile Selectivity->Conclusion

Caption: A generalized workflow for assessing the cross-reactivity of an inhibitor against a panel of metalloenzymes.

Experimental Protocols

LpxE-Coupled Malachite Green Assay for LpxH Activity

This protocol is widely used for quantitative analysis of LpxH inhibition and is suitable for high-throughput screening.[1][8][9]

Principle: The assay indirectly measures LpxH activity. LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), to produce Lipid X and UMP. A second enzyme, the phosphatase LpxE, is then added to quantitatively remove the 1-phosphate from Lipid X. The released inorganic phosphate is detected colorimetrically using a malachite green reagent, which forms a colored complex with phosphate that can be measured by absorbance.[8][9]

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare two primary mixtures.

    • Substrate Mixture: Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM UDP-DAGn substrate.[1]

    • Enzyme/Inhibitor Mixture: Contains the same buffer components as the substrate mixture, but with the LpxH enzyme (e.g., 20 ng/mL of K. pneumoniae LpxH) and the test inhibitor (this compound) at various concentrations.[1]

  • Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[1][9]

  • Initiation of LpxH Reaction: Start the reaction by adding an equal volume of the Enzyme/Inhibitor Mixture to the Substrate Mixture. The final reaction will contain 100 µM substrate, 10 ng/mL enzyme, and the final inhibitor concentration.[1]

  • Quenching: After a set time, stop the reaction by adding EDTA to a final concentration of 5 mM.[1][9]

  • LpxE Reaction: Add purified Aquifex aeolicus LpxE (final concentration of 5 µg/mL) and incubate at 37°C for 30 minutes to release inorganic phosphate from Lipid X.[1][9]

  • Detection: Stop the LpxE reaction by adding formic acid. Add the malachite green reagent and incubate at room temperature for 30 minutes for color development.[9]

  • Measurement: Measure the absorbance at 620 nm using a microplate reader. The amount of phosphate released is proportional to LpxH activity.[1][9]

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Metalloenzyme Selectivity Screening

This protocol outlines a general approach to assess the cross-reactivity of a compound like this compound against a panel of other metalloenzymes.[10]

Principle: The inhibitor is tested at a fixed concentration (and subsequently in a dose-response format) against a panel of diverse metalloenzymes to identify any off-target inhibition. The panel should ideally include enzymes from different families with various metal cofactors (e.g., zinc, iron, magnesium).

Detailed Methodology:

  • Enzyme Panel Selection: Select a panel of commercially available or purified metalloenzymes. A representative panel could include:

    • Matrix Metalloproteinases (MMPs): e.g., MMP-2, MMP-9 (Zinc-dependent)

    • Carbonic Anhydrases (CAs): e.g., hCAII (Zinc-dependent)

    • Histone Deacetylases (HDACs): e.g., HDAC1, HDAC6 (Zinc-dependent)

    • Angiotensin-Converting Enzyme (ACE): (Zinc-dependent)

  • Assay Conditions: For each enzyme, use an established biochemical assay with its specific substrate and optimal buffer conditions. Assays are typically fluorescence-, luminescence-, or absorbance-based.

  • Initial Screening: Perform initial screening by pre-incubating each enzyme with a high concentration of this compound (e.g., 10 µM) for 10-15 minutes at the optimal temperature for the enzyme.[10]

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the specific substrate. Monitor the reaction progress using a plate reader at the appropriate wavelength.

  • Hit Identification: Calculate the percent inhibition caused by this compound. If significant inhibition (>50%) is observed for any off-target enzyme, proceed to the next step.

  • IC₅₀ Determination: For any identified "hits," perform a dose-response experiment by testing a range of this compound concentrations to determine the IC₅₀ value.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for the primary target (LpxH). A higher selectivity index indicates greater specificity for LpxH.

References

A Comparative Analysis of LpxH Inhibitors: Sulfonyl Piperazines vs. Meta-Sulfonamidobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of two distinct chemical scaffolds developed as inhibitors of LpxH, a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate informed decisions in the pursuit of novel antibacterial agents.

LpxH is an essential enzyme for the viability of many Gram-negative pathogens, making it an attractive target for new antibiotics.[1] Its inhibition not only disrupts the synthesis of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, but also leads to the accumulation of toxic intermediates.[2] This dual mechanism of action makes LpxH inhibitors a promising avenue for combating multidrug-resistant infections.[3] This guide focuses on a comparative analysis of two prominent LpxH inhibitor scaffolds: the widely studied sulfonyl piperazines and the emerging meta-sulfonamidobenzamides.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the LpxH-involved signaling pathway and a general experimental workflow for their characterization.

LpxH Signaling Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R)-3-hydroxymyristoyl-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-di-(R)-3-hydroxymyristoyl-GlcN LpxD->UDP_2_acyl_3_O_acyl_GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay LpxH Inhibition Assay (IC50) MIC_Assay Antibacterial Activity Assay (MIC) Enzyme_Assay->MIC_Assay ADME_Tox_in_vitro In Vitro ADME-Tox Profiling MIC_Assay->ADME_Tox_in_vitro Lead_Opt Lead Optimization ADME_Tox_in_vitro->Lead_Opt Efficacy_Models In Vivo Efficacy (Animal Models) ADME_Tox_in_vivo In Vivo ADME-Tox Profiling Efficacy_Models->ADME_Tox_in_vivo Preclinical Preclinical Candidate ADME_Tox_in_vivo->Preclinical Lead_ID Lead Identification Lead_ID->Enzyme_Assay Lead_Opt->Efficacy_Models Comparative Summary cluster_scaffolds LpxH Inhibitor Scaffolds cluster_properties Comparative Properties Sulfonyl_Piperazine Sulfonyl Piperazine Potency Potency (IC50/MIC) Sulfonyl_Piperazine->Potency Well-established, potent analogs (nM IC50, low µg/mL MIC) ADME_Tox ADME-Tox Profile Sulfonyl_Piperazine->ADME_Tox Some cytotoxicity concerns, ongoing optimization InVivo_Efficacy In Vivo Efficacy Sulfonyl_Piperazine->InVivo_Efficacy Demonstrated efficacy in mouse models Meta_Sulfonamidobenzamide Meta-Sulfonamidobenzamide Meta_Sulfonamidobenzamide->Potency Emerging scaffold, potent analogs (low µg/mL MIC) Meta_Sulfonamidobenzamide->ADME_Tox Potential for improved hERG safety profile Meta_Sulfonamidobenzamide->InVivo_Efficacy Preclinical development ongoing

References

LpxH versus LpxC Inhibitors: A Comparative Analysis of Bactericidal Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the battle against Gram-negative bacteria has emerged, focusing on the inhibition of the essential lipid A biosynthesis pathway. Two key enzymatic targets, LpxC and LpxH, have given rise to distinct classes of inhibitors. This guide provides a detailed comparison of LpxH inhibitors, represented by the pioneering compound LpxH-IN-AZ1 and its analogs, against the more established LpxC inhibitors, offering researchers a comprehensive overview of their mechanisms, bactericidal activity, and resistance profiles.

Mechanism of Action: A Tale of Two Targets

Both LpxC and LpxH are crucial enzymes in the Raetz pathway, the nine-step process responsible for synthesizing lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.[1][2] Disrupting this pathway is lethal to almost all Gram-negative bacteria, making its components attractive targets for novel antibiotics.[3][4]

  • LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): This zinc-dependent metalloenzyme catalyzes the second and committed step of lipid A biosynthesis.[3][5] LpxC inhibitors, many of which contain a hydroxamate group, function by chelating the catalytic zinc ion, thereby blocking the pathway at an early stage.[3][5] This halt in lipid A production disrupts the integrity of the outer membrane, leading to cell death.

  • LpxH (UDP-2,3-diacylglucosamine pyrophosphohydrolase): This enzyme catalyzes a later step in the pathway, the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP.[1][6] this compound and its derivatives are sulfonyl piperazine compounds that inhibit LpxH by binding snugly within the enzyme's L-shaped acyl chain-binding chamber, rather than the active site.[6][7]

The critical distinction in their mechanism of killing lies in the consequences of inhibiting a late-stage versus an early-stage enzyme. While LpxC inhibition simply blocks the production of an essential component, LpxH inhibition has a dual-action effect:

  • Disruption of Lipid A Biosynthesis: Similar to LpxC inhibitors, it prevents the formation of the outer membrane.[8]

  • Accumulation of Toxic Intermediates: The blockage causes the upstream substrate, UDP-DAGn, to accumulate in the bacterial inner membrane.[6][9] This buildup is toxic, distorting the inner membrane and resulting in an independent, secondary mechanism of bacterial killing.[1][10]

This additional killing mechanism is a significant advantage. For instance, while Acinetobacter baumannii can survive the loss of early-stage enzymes like LpxC, the deletion of LpxH is lethal due to this toxic accumulation.[9][10]

Raetz_Pathway cluster_LpxC LpxC Inhibition cluster_LpxH LpxH Inhibition UDP_GlcNAc UDP-GlcNAc UDP_Acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->UDP_Acyl_GlcNAc LpxA LpxC LpxC (Deacetylase) UDP_Acyl_GlcNAc->LpxC UDP_Acyl_GlcN UDP-3-O-(acyl)-GlcN UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) UDP_Acyl_GlcN->UDP_DAGn LpxD LpxH LpxH (Pyrophosphohydrolase) UDP_DAGn->LpxH Toxic Toxic Accumulation & Inner Membrane Distortion UDP_DAGn->Toxic Accumulates Lipid_X Lipid X Downstream ... (Kdo2-Lipid A) Lipid_X->Downstream LpxB, LpxK... LpxC->UDP_Acyl_GlcN InhibitorC LpxC Inhibitors (e.g., CHIR-090) InhibitorC->LpxC LpxH->Lipid_X InhibitorH This compound InhibitorH->LpxH

Caption: The Raetz Pathway of Lipid A Biosynthesis.

Comparative Efficacy: Potency and Spectrum of Activity

Both classes of inhibitors have demonstrated potent activity against a range of Gram-negative pathogens. LpxC inhibitors like CHIR-090 show broad-spectrum activity with sub-nanomolar affinity for the LpxC enzyme in vitro.[5] The sulfonyl piperazine LpxH inhibitor, this compound, initially showed modest activity against wild-type bacteria, but subsequent structure-guided optimization has produced analogs like JH-LPH-33 and JH-LPH-107 with significantly improved potency.[1][6][9]

Inhibitor ClassCompoundOrganismIC50 / MIC (μg/mL)Reference
LpxC Inhibitor L-161,240E. coli (enzyme)0.05 nM (Ki)[5]
BB-78485E. coli (enzyme)0.16 ± 0.07 (IC50)[3]
CHIR-090P. aeruginosa4 (MIC90)[4]
LpxC-4K. pneumoniae1 (MIC90)[11]
LpxH Inhibitor This compoundK. pneumoniae (enzyme)0.36 (IC50)[6]
This compoundK. pneumoniae (WT)>64 (MIC)[1]
JH-LPH-33K. pneumoniae (enzyme)0.026 (IC50)[6]
JH-LPH-33K. pneumoniae (WT)1.6 (MIC)[6]
JH-LPH-107E. coli 259220.31 (MIC)[10]
JH-LPH-107K. pneumoniae 100310.04 (MIC)[10]

Bactericidal Activity: A Time-Kill Comparison

A critical measure of an antibiotic's effectiveness is its ability to kill bacteria, not just inhibit growth. Time-kill assays for both inhibitor classes confirm a rapid bactericidal mode of action.

Inhibitor ClassCompoundOrganismConcentrationLog Reduction in CFU/mLTime (hours)Reference
LpxC Inhibitor BB-78484E. coli4x MIC>34[3]
LpxC-4P. aeruginosa≥4x MIC>3 (sustained)24[11][12]
LPC-233E. coli W3110≥2x MIC>54[13]
LPC-233K. pneumoniae 10031≥2x MIC>54[13]
LpxH Inhibitor JH-LPH-107K. pneumoniae 10031≥1x MIC>36[9][10]

LpxC inhibitors demonstrate very rapid killing, often achieving a >5-log reduction (99.999% kill) within 4 hours.[13] The optimized LpxH inhibitor JH-LPH-107 also shows potent bactericidal activity, achieving a >3-log reduction within 6 hours and preventing regrowth for up to 24 hours.[9][10]

Resistance Development

The potential for resistance development is a crucial consideration for any new antibiotic. Here again, the dual killing mechanism of LpxH inhibitors offers a potential advantage.

  • LpxC Inhibitors: Resistance can arise from mutations in the lpxC target gene. However, a more common resistance mechanism involves mutations in the fabZ gene, which is part of the fatty acid biosynthetic pathway.[9][10] These mutations are thought to rebalance phospholipid and lipid A biosynthesis, thereby counteracting the effect of LpxC inhibition.[10]

  • LpxH Inhibitors: Because LpxH inhibition also leads to the lethal accumulation of a toxic intermediate, this effect cannot be overcome by mutations in the fabZ gene.[9][10] This suggests a potentially higher barrier to resistance development. The spontaneous resistance mutation frequency for the LpxH inhibitor JH-LPH-107 against K. pneumoniae and E. coli was found to be low, in the range of 10⁻⁹ at 4x to 8x MIC.[10]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (LpxH)

The activity of LpxH can be measured using a coupled, nonradioactive assay.[14]

  • Reaction Setup: The LpxH reaction is performed in a buffer containing detergent (e.g., Triton X-100) and the necessary metal cofactors (MnCl₂). The reaction contains the LpxH enzyme, the substrate UDP-2,3-diacylglucosamine, and the inhibitor at various concentrations.

  • Coupling Enzyme: The Aquifex aeolicus lipid A 1-phosphatase, LpxE, is added to the reaction. LpxE quantitatively removes the 1-phosphate from lipid X, the product of the LpxH reaction, releasing inorganic phosphate (Pi).[14]

  • Detection: The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read, and the data is used to calculate the IC50 value of the inhibitor.[14]

Time-Kill Kinetics Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

  • Inoculum Preparation: A bacterial colony is grown in culture medium (e.g., Luria-Bertani broth) to a specific optical density (e.g., OD600 = 1.0).[13]

  • Exposure: The culture is then diluted (e.g., 1:1000) into fresh medium containing the inhibitor at various multiples of its predetermined Minimum Inhibitory Concentration (MIC). A control with no inhibitor is also prepared.[13]

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are taken from each culture.

  • Quantification: The aliquots are serially diluted, plated on agar plates, and incubated overnight. The number of colony-forming units (CFU/mL) is counted the next day.

  • Analysis: The log10 CFU/mL is plotted against time for each inhibitor concentration to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[3]

Time_Kill_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A 1. Grow Bacteria to Mid-Log Phase B 2. Dilute Culture into Test Medium A->B C1 Control (No Drug) C2 Drug at 1x MIC C3 Drug at 4x MIC C4 Drug at 8x MIC D 3. Sample at Time Points (0, 2, 4, 6, 24h) C1->D C2->D C3->D C4->D E 4. Perform Serial Dilutions & Plate on Agar D->E F 5. Incubate Plates Overnight E->F G 6. Count Colonies (CFU) & Plot Log(CFU/mL) vs. Time F->G

Caption: Generalized workflow for a time-kill kinetics assay.

Conclusion

Both LpxC and LpxH are validated and highly promising targets for developing novel antibiotics against multi-drug-resistant Gram-negative pathogens. LpxC inhibitors are well-established, demonstrating potent, broad-spectrum, and rapid bactericidal activity. However, the inhibition of the late-stage enzyme LpxH presents a distinct and compelling advantage. The dual mechanism of killing—disrupting the essential lipid A pathway while simultaneously causing the accumulation of toxic intermediates—not only ensures bactericidal activity but may also present a higher barrier to the development of resistance. As research progresses, the development of optimized LpxH inhibitors like the analogs of this compound could provide a powerful new weapon in the infectious disease arsenal.

References

A head-to-head comparison of LpxH-IN-AZ1 activity in different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery

LpxH-IN-AZ1, a novel sulfonyl piperazine inhibitor, has emerged as a promising candidate in the fight against multidrug-resistant Gram-negative bacteria. This compound targets LpxH, a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of these pathogens. This guide provides a detailed comparison of this compound's activity across different bacterial species, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.

Mechanism of Action: Targeting the Lipid A Pathway

LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis, which is responsible for the formation of the outer leaflet of the outer membrane in most Gram-negative bacteria.[1][2][3] LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce lipid X and UMP.[3][4] Inhibition of LpxH disrupts this essential pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[1][4][5] This targeted approach presents a significant advantage in overcoming existing antibiotic resistance mechanisms.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_GlcNAc_Acyl UDP-3-O- (R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_GlcNAc_Acyl->LpxC LpxA->UDP_GlcNAc_Acyl UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxC->UDP_DAGn LpxD LpxD UDP_DAGn->LpxD LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB LpxH->Lipid_X DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo_Lipid_IVA (Kdo)₂-Lipid IVA KdtA->Kdo_Lipid_IVA LpxL LpxL Kdo_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

Comparative Activity of this compound and Its Analogs

The following table summarizes the in vitro activity of this compound and several of its key analogs against LpxH from different bacterial species, as well as their minimum inhibitory concentrations (MICs) against whole bacterial cells.

CompoundTarget SpeciesAssay TypeValueReference
This compound E. coli LpxHIC500.14 µM[4]
E. coli LpxHIC500.147 µM[2]
K. pneumoniae LpxHIC500.36 µM[4]
K. pneumoniaeMIC>64 µg/mL[4]
E. coli (ΔtolC)MIC-[4]
E. coli + PMBNMIC2.3 µg/mL[4]
JH-LPH-28 E. coli LpxHIC500.083 µM[4]
K. pneumoniae LpxHIC500.11 µM[4]
K. pneumoniaeMIC2.8 µg/mL[4]
E. coli + PMBNMIC0.83 µg/mL[4]
JH-LPH-33 E. coli LpxHIC500.046 µM[4]
K. pneumoniae LpxHIC500.026 µM[4]
K. pneumoniaeMIC1.6 µg/mL[1][4]
E. coli + PMBNMIC0.66 µg/mL[4]
JH-LPH-86 K. pneumoniae LpxHIC5085 nM[1]
K. pneumoniaeMIC0.25 µg/mL[1][6]
JH-LPH-92 K. pneumoniae LpxHIC504.6 nM[1]
K. pneumoniaeMIC0.08 µg/mL[1][6]
JH-LPH-97 K. pneumoniae LpxHIC507.6 nM[1]
K. pneumoniaeMIC0.10 µg/mL[1][6]
JH-LPH-106 E. coli LpxHIC500.058 nM[1][6]
K. pneumoniae LpxHIC500.044 nM[1][6]
JH-LPH-107 E. coli LpxHIC500.13 nM[1][6]
K. pneumoniae LpxHIC500.13 nM[1][6]
E. coli 25922MIC0.31 µg/mL[1][6]
K. pneumoniae 10031MIC0.04 µg/mL[1][6]

Note: PMBN (Polymyxin B nonapeptide) is an outer membrane permeabilizer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

LpxH Activity Assay (Enzyme-Coupled Malachite Green Assay)

This nonradioactive, colorimetric assay is used to determine the enzymatic activity of LpxH and the inhibitory potency of compounds like this compound.[2]

LpxH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis LpxH_Enzyme Purified LpxH Enzyme Incubation Incubate at 37°C LpxH_Enzyme->Incubation UDP_DAGn Substrate (UDP-DAGn) UDP_DAGn->Incubation Inhibitor This compound (or analog) Inhibitor->Incubation Buffer Reaction Buffer Buffer->Incubation Quench Quench Reaction (e.g., with formic acid) Incubation->Quench Malachite_Green Add Malachite Green Reagent Quench->Malachite_Green Measure_Absorbance Measure Absorbance at 620 nm Malachite_Green->Measure_Absorbance Calculate_Activity Calculate Specific Activity Measure_Absorbance->Calculate_Activity Standard_Curve Phosphate Standard Curve Standard_Curve->Calculate_Activity IC50_Determination Determine IC50 from Dose-Response Curve Calculate_Activity->IC50_Determination

Caption: Workflow for the LpxH enzyme-coupled malachite green assay.

Procedure:

  • Reaction Setup: The reaction mixture typically contains purified LpxH enzyme, the substrate UDP-DAGn, and the test inhibitor at various concentrations in a suitable buffer containing detergents and Mn2+.[2]

  • Incubation: The reaction is incubated at 37°C for a specified period to allow for the enzymatic conversion of UDP-DAGn to lipid X and UMP.

  • Quenching: The reaction is stopped by the addition of a quenching agent, such as formic acid.[2]

  • Colorimetric Detection: A malachite green reagent is added to the quenched reaction. This reagent forms a colored complex with the inorganic phosphate released during the subsequent enzymatic step (catalyzed by a coupling enzyme like LpxE), and the absorbance is measured at 620 nm.[2]

  • Data Analysis: The amount of free phosphate is determined from a standard curve. The specific activity of LpxH is calculated, and for inhibitor studies, the IC50 value is determined by fitting the dose-response data.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Bacterial Culture Preparation: Overnight bacterial cultures are diluted to a standardized optical density (e.g., OD600 of 0.006) in a cation-adjusted Mueller-Hinton medium.[1][6]

  • Serial Dilution of Inhibitor: The test compound is serially diluted in a 96-well plate.

  • Inoculation: The diluted bacterial culture is added to each well of the 96-well plate containing the serially diluted inhibitor.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[1][4]

  • Growth Assessment: After incubation, bacterial growth is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4] For some assays, a growth indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) may be added to aid in determining viability.[1][6]

Conclusion

This compound and its analogs demonstrate potent inhibitory activity against LpxH from clinically relevant Gram-negative bacteria such as E. coli and K. pneumoniae. The continuous development of more potent derivatives, such as JH-LPH-107, with significant improvements in both enzymatic inhibition and whole-cell activity, highlights the therapeutic potential of targeting the LpxH enzyme. The experimental protocols provided herein offer a standardized framework for researchers to further investigate this promising class of antibiotics.

References

Safety Operating Guide

Proper Disposal of LpxH-IN-AZ1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing LpxH-IN-AZ1, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, step-by-step procedural guidance based on general best practices for the disposal of research-grade chemical compounds.

Summary of this compound Characteristics

While specific disposal data is not publicly available, the following information, crucial for handling and storage, has been compiled from various suppliers.

PropertyDescription
Chemical Class Sulfonylpiperazine Compound
Target UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH)
Primary Use Research-grade antibacterial agent
Physical Form Typically a solid powder
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Step-by-Step Disposal Protocol for this compound

This protocol outlines a generalized procedure for the safe disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding, as local regulations may vary.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS office. Incompatible chemicals can react violently or produce toxic gases.[1]

    • Keep solid and liquid waste in separate, clearly labeled containers.[2]

  • Container Selection and Labeling:

    • Use only EHS-approved, leak-proof, and chemically compatible containers for waste accumulation.[2][3] The original container, if in good condition, is often a suitable choice for unused product.[1]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1][3]

    • Ensure the waste container is kept securely closed at all times, except when adding waste.[1][3]

    • Store containers of incompatible materials separately.[1] For instance, keep acidic and basic waste streams apart.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[3]

    • Do not pour this compound waste down the drain.[3] This practice is prohibited for most hazardous chemicals.

  • Decontamination of Empty Containers:

    • For empty containers that held this compound, triple rinse with a suitable solvent.

    • Collect the rinsate as hazardous waste.[4]

    • After thorough cleaning, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of a research chemical like this compound within a laboratory setting.

cluster_lab Laboratory Operations cluster_ehs EHS Coordination A Experiment Generates this compound Waste B Identify and Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Select Appropriate, Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Contact EHS for Waste Pickup E->F Container Full G EHS Transports Waste to Central Accumulation Facility F->G H Final Disposal by Licensed Waste Management Vendor G->H

General workflow for laboratory chemical waste disposal.

Prioritizing Safety in Chemical Handling

Given that this compound is a member of the sulfonylpiperazine and azetidine chemical classes, it is prudent to handle it with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.[5]

By following these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.